2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine
Description
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Properties
Molecular Formula |
C11H5F3IN3O2 |
|---|---|
Molecular Weight |
395.08 g/mol |
IUPAC Name |
2-iodo-4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H5F3IN3O2/c12-11(13,14)9-5-8(16-10(15)17-9)6-1-3-7(4-2-6)18(19)20/h1-5H |
InChI Key |
JNJHORGOXUUAGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)I)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
chemical structure and physical properties of 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine
The Architecture of 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine: A Technical Whitepaper on Structural Dynamics, Synthesis, and Reactivity
Executive Summary
The rational design of highly functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine represents a uniquely tailored building block characterized by extreme electron deficiency and orthogonal reactivity. By combining a strongly inductive trifluoromethyl (-CF 3 ) group, a mesomeric electron-withdrawing 4-nitrophenyl moiety, and a highly reactive C2-iodo leaving group, this molecule serves as an advanced intermediate for late-stage functionalization, nucleophilic aromatic substitution (S N Ar), and transition-metal-catalyzed cross-coupling.
This whitepaper dissects the physicochemical properties, structural topography, and self-validating synthetic methodologies required to harness this complex pyrimidine derivative.
Molecular Architecture and Electronic Topography
The reactivity of the pyrimidine core is dictated by the "push-pull" dynamics and electron-withdrawing nature of its substituents. The trifluoromethyl group at the 4-position strongly deactivates the pyrimidine ring toward electrophilic substitution while drastically enhancing its susceptibility to nucleophilic attack by lowering the lowest unoccupied molecular orbital (LUMO)[1].
Simultaneously, the 6-(4-nitrophenyl) group extends the π -conjugation of the system. The nitro group acts as a powerful electron sink, further depleting electron density from the pyrimidine core via mesomeric effects. Positioned at the C2 carbon—the most electrophilic node of the pyrimidine ring—the iodine atom acts as an exceptional leaving group. This strategic placement creates a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) and S N Ar[1].
Fig 1. Electronic topography and substituent effects on the pyrimidine core.
Physicochemical Profile
Understanding the physical properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological systems. The heavy iodination and fluorination drive high lipophilicity, while the lack of hydrogen bond donors makes it an ideal candidate for passive membrane diffusion in downstream drug candidates.
| Property | Value | Rationale / Chemical Implication |
| Molecular Formula | C 11 H 5 F 3 IN 3 O 2 | Highly halogenated, nitrogen-rich architecture. |
| Molecular Weight | 395.08 g/mol | Falls within the upper limits of Lipinski’s Rule of 5 for oral bioavailability. |
| Topological Polar Surface Area | ~81.6 Ų | Optimal for membrane permeability; driven by nitro and pyrimidine nitrogens. |
| Calculated LogP (cLogP) | 3.8 – 4.2 | High lipophilicity heavily influenced by the -CF 3 and -I substituents. |
| Hydrogen Bond Donors | 0 | Absence of donors prevents non-specific aqueous solvation, aiding organic extraction. |
| Hydrogen Bond Acceptors | 7 | N atoms of pyrimidine, F atoms of CF 3 , and O atoms of the NO 2 group. |
Causality-Driven Synthetic Methodology
The synthesis of 6-aryl-4-(trifluoromethyl)pyrimidines is most reliably achieved via a [3+3] cyclocondensation of a fluorinated 1,3-dicarbonyl equivalent with a nitrogenous binucleophile[2][3]. To yield the target 2-iodo compound, we establish a two-phase protocol: initial construction of a 2-amino intermediate, followed by a non-aqueous Sandmeyer-type iodination.
Fig 2. Self-validating synthetic workflow via cyclocondensation and Sandmeyer iodination.
Protocol A: Synthesis of 2-Amino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine
-
Objective: Construct the core pyrimidine ring with the requisite functional groups in place.
-
Causality & Reagent Selection: We utilize 1,1,1-trifluoro-4-(4-nitrophenyl)-4-methoxy-3-buten-2-one as the electrophilic backbone. Guanidine hydrochloride is selected as the binucleophile over urea to directly yield the 2-amino derivative, bypassing the need to convert a pyrimidinone to a chloride via POCl 3 [3]. Sodium ethoxide (NaOEt) is required to deprotonate the guanidine salt, generating the free base necessary to initiate the nucleophilic attack on the enone.
-
Step-by-Step Execution:
-
Suspend guanidine hydrochloride (1.2 eq) in anhydrous ethanol.
-
Add NaOEt (1.2 eq) portion-wise at 0 °C to free-base the guanidine. Stir for 30 minutes.
-
Dropwise, add the 1,1,1-trifluoro-4-(4-nitrophenyl)-4-methoxy-3-buten-2-one (1.0 eq) dissolved in ethanol.
-
Elevate the temperature to reflux (78 °C) for 12 hours to drive the cyclocondensation and subsequent dehydration.
-
-
Self-Validation System: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting enone (UV active, yellow spot) and the appearance of a highly fluorescent blue/green spot under 254 nm UV light confirms ring closure. 1 H NMR of the crude must show a broad singlet at ~7.0 ppm integrating to 2H (the -NH 2 group) and a sharp singlet at ~7.5 ppm for the C5 pyrimidine proton.
Protocol B: Non-Aqueous Sandmeyer Iodination
-
Objective: Convert the C2-amine to the highly reactive C2-iodo target.
-
Causality & Reagent Selection: Standard aqueous diazotization (NaNO 2 /HCl) of highly electron-deficient 2-aminopyrimidines inevitably leads to rapid hydrolysis of the diazonium salt, yielding the unwanted pyrimidin-2-one. To prevent this, we employ a non-aqueous Sandmeyer approach using tert-butyl nitrite (t-BuONO) as the organic diazotizing agent and diiodomethane (CH 2 I 2 ) as both the solvent and the iodine donor. This immediately traps the transient diazonium radical/cation with iodine before side reactions can occur.
-
Step-by-Step Execution:
-
Dissolve the 2-amino intermediate (1.0 eq) in anhydrous CH 2 I 2 under an inert argon atmosphere.
-
Add catalytic copper(I) iodide (CuI, 0.1 eq) to facilitate single-electron transfer.
-
Heat the mixture to 80 °C and slowly inject t-BuONO (2.0 eq) via syringe pump over 1 hour to prevent the dangerous accumulation of diazonium intermediates.
-
Stir for an additional 2 hours until nitrogen gas evolution ceases.
-
Quench with saturated aqueous sodium thiosulfate (Na 2 S 2 O 3 ) to neutralize residual iodine species, followed by extraction with dichloromethane.
-
-
Self-Validation System: The success of this transformation is validated by the complete disappearance of the -NH 2 signal (~7.0 ppm) in the 1 H NMR spectrum. High-Resolution Mass Spectrometry (HRMS) will definitively confirm the product, showing the molecular ion peak [M+H] + at m/z ~396.0, with the distinct mass shift confirming the successful displacement of nitrogen by iodine.
Orthogonal Reactivity and Applications
The strategic placement of the iodo and trifluoromethyl groups allows for selective and sequential chemical transformations[1].
-
S N Ar Dominance: Because the C4-CF 3 and C6-nitrophenyl groups severely deplete electron density at C2, the iodine atom can be displaced by mild nucleophiles (primary/secondary amines, thiolates) at room temperature without the need for transition-metal catalysis.
-
Chemoselective Reduction: The 4-nitrophenyl group can be selectively reduced to an aniline using iron powder and ammonium chloride (Fe/NH 4 Cl) or via controlled photochemical hydrogenation[4], leaving the C2-iodo and C4-CF 3 groups intact. This opens the C6 position for subsequent amide coupling.
-
Pharmacological Relevance: Pyrimidines bearing trifluoromethyl groups are highly prized in medicinal chemistry for their metabolic stability and ability to modulate the pK a of adjacent basic centers. Furthermore, the azide-tetrazole equilibrium observed when reacting such halogenated pyrimidines with sodium azide demonstrates dynamic structural properties of immense pharmacological interest[5].
References
-
ResearchGate. "Straightforward Synthesis of 6-Aryl-2-azido-4-(trifluoromethyl)pyrimidines and Their Regioselective Copper-Catalyzed Click Cycloaddition." ResearchGate Publications. Available at:[Link]
-
Semantic Scholar. "Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones." Semantic Scholar Archive. Available at:[Link]
-
ResearchGate. "Reactivity of trifluoromethyl-tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation." ResearchGate Publications. Available at:[Link]
-
Beilstein Archives. "Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation." Beilstein Archives. Available at:[Link]
Sources
Strategic Synthesis Pathways for 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine: A Technical Whitepaper
Executive Summary & Chemical Significance
The incorporation of trifluoromethyl (–CF₃) and halogen groups into pyrimidine scaffolds is a cornerstone strategy in modern medicinal chemistry and agrochemical development (1)[1]. The target compound, 2-iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine , is a highly functionalized heterocycle designed for advanced structural diversification.
Each moiety serves a distinct mechanistic purpose:
-
–CF₃ Group (C4): Modulates lipophilicity, increases metabolic stability, and heavily withdraws electron density from the pyrimidine core.
-
4-Nitrophenyl Group (C6): Provides a rigid aromatic spacer and a reducible nitro handle, ideal for generating anilines for subsequent amide coupling (e.g., in kinase inhibitor design).
-
Iodine (C2): Serves as an exceptionally reactive electrophilic site for late-stage diversification via transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (S_NAr).
(Note: Due to the symmetry of the pyrimidine ring relative to the C2 position, substitution at C4 and C6 are structurally equivalent. Thus, 2-iodo-4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidine is the exact same molecule as the target.)
Retrosynthetic Analysis & Causality
Designing a robust synthesis for this trisubstituted pyrimidine requires careful orchestration of regioselectivity. We establish two distinct pathways: Pathway A (De Novo Condensation) and Pathway B (Late-Stage Functionalization).
Caption: Retrosynthetic logic tree outlining Pathway A (De Novo) and Pathway B (Cross-Coupling).
Pathway A: De Novo Condensation
This classical approach builds the pyrimidine ring from acyclic precursors.
-
Claisen Condensation: Ethyl trifluoroacetate and 4-nitroacetophenone are condensed using a strong base (e.g., NaOMe) to yield 4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dione.
-
Cyclocondensation: The 1,3-dione is reacted with urea to construct the pyrimidin-2-ol core.
-
Chlorination: The hydroxyl group exists in tautomeric equilibrium with the pyrimidinone form. Phosphorus oxychloride (POCl₃) is utilized to convert the thermodynamically stable C=O into a highly reactive dichlorophosphate leaving group, which is subsequently displaced by chloride to yield the 2-chloropyrimidine intermediate.
Pathway B: Regioselective Cross-Coupling (Recommended)
Pathway B is significantly more step-efficient, leveraging the inherent electronic asymmetry of commercially available 2,4-dichloro-6-(trifluoromethyl)pyrimidine.
Mechanistic Causality of Regioselectivity: Why does Palladium oxidatively add to C4 rather than C2? In 2,4-dichloropyrimidines, the C4 position is significantly more electron-deficient. This is driven by resonance electron withdrawal from the two adjacent nitrogen atoms and the strong inductive pull of the –CF₃ group at C6. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at C4, making it the kinetically favored site for oxidative addition during Suzuki-Miyaura coupling (2)[2].
Following the regioselective coupling (3)[3], the C2-chlorine is exchanged for iodine. The addition of hydroiodic acid (HI) alongside Sodium Iodide (NaI) is a critical experimental choice: HI protonates the pyrimidine nitrogen, drastically lowering the activation energy for the S_NAr addition-elimination mechanism by the iodide anion (4)[4].
Caption: Step-by-step reaction workflow for the late-stage functionalization (Pathway B).
Quantitative Comparison of Synthetic Pathways
| Parameter | Pathway A (De Novo Condensation) | Pathway B (Cross-Coupling) |
| Overall Step Count | 4 Steps | 2 Steps |
| Starting Material Cost | Low (Basic building blocks) | Moderate (Functionalized pyrimidine) |
| Key Chemical Challenge | Handling highly corrosive POCl₃ | Achieving strict C4 regioselectivity |
| Typical Overall Yield | 25% – 40% | 60% – 75% |
| Scalability | High (Standard batch reactors) | High (Microwave or flow chemistry) |
Self-Validating Experimental Protocols (Pathway B)
The following protocols are designed as self-validating systems, ensuring that researchers can definitively confirm the success of each transformation before proceeding.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
Objective: Synthesis of 2-chloro-4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidine.
-
Preparation: In an oven-dried microwave vial, combine 2,4-dichloro-6-(trifluoromethyl)pyrimidine (1.0 equiv, 5.0 mmol) and 4-nitrophenylboronic acid (1.05 equiv, 5.25 mmol).
-
Catalyst & Base: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 0.25 mmol) and anhydrous K₂CO₃ (2.0 equiv, 10.0 mmol).
-
Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v, 15 mL). Purge the vial with Argon for 5 minutes.
-
Reaction: Seal the vial and subject it to microwave irradiation at 100°C for 15 minutes (or heat conventionally at 90°C for 4 hours).
-
Workup: Dilute with EtOAc (30 mL) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient).
-
Self-Validation Checkpoint:
-
TLC: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the starting material (R_f ~0.6) and the appearance of a new, UV-active spot (R_f ~0.4) indicates completion.
-
NMR: Confirm regioselectivity via ¹³C NMR; the C4 carbon will shift significantly downfield due to the aryl substitution, while the C2 carbon signal remains characteristic of a C–Cl bond (~160 ppm).
-
Protocol 2: Acid-Promoted Halogen Exchange (Finkelstein-Type)
Objective: Conversion to 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine.
-
Preparation: Dissolve the purified 2-chloro-4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidine (1.0 equiv, 3.0 mmol) in anhydrous Acetone (20 mL).
-
Reagents: Add Sodium Iodide (NaI) (5.0 equiv, 15.0 mmol) followed by a slow, dropwise addition of 57% aqueous Hydroiodic Acid (HI) (0.5 equiv, 1.5 mmol). Caution: HI is highly corrosive.
-
Reaction: Reflux the mixture at 60°C under an inert atmosphere for 24 hours. The solution will darken as iodine is liberated.
-
Workup: Cool to room temperature and quench the reaction with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) until the dark iodine color dissipates, leaving a pale yellow solution. Extract with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Self-Validation Checkpoint:
-
LC-MS: The mass spectrum must show a shift from the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) to a single iodine mass peak (M+92 Da).
-
¹H NMR: The pyrimidine C5 proton will exhibit a slight downfield shift due to the altered anisotropic effect of iodine compared to chlorine.
-
References
-
Strategic Building Block for Fluorinated Heterocycles. BenchChem.1
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Dolšak, A., et al. Catalysts (MDPI). 3
-
Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv. 2
-
Product Class 12: Pyrimidines (Conversion of Chloropyrimidines into the Corresponding Iodopyrimidines). Houben-Weyl / Thieme-Connect. 4
Sources
Comprehensive 1H and 13C NMR Spectroscopic Analysis of 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine: A Predictive Framework and Experimental Guide
An in-depth technical guide detailing the nuclear magnetic resonance (NMR) spectroscopic analysis of the highly functionalized pyrimidine scaffold.
Executive Summary
2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine is a highly functionalized, electron-deficient heterocyclic scaffold of significant interest in medicinal chemistry, agrochemical development, and materials science. The strategic placement of an iodo group, a strongly electron-withdrawing trifluoromethyl (-CF3) group, and a conjugated p-nitrophenyl moiety makes this compound an exceptionally versatile building block for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution (SNAr)[1].
Because exact empirical spectra for every highly specific derivative are not always cataloged in public databases, advanced application scientists rely on predictive structural deconstruction. This whitepaper provides a comprehensive, predictive framework for the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this molecule, detailing the causality behind the observed chemical shifts, multiplet structures, and heteronuclear coupling phenomena.
Structural Deconstruction & Electronic Effects
To accurately interpret the NMR spectra of this compound, one must analyze the synergistic electronic effects of its substituents:
-
The Pyrimidine Core: Inherently electron-deficient due to the two electronegative nitrogen atoms, which strongly deshield the ring protons and carbons via inductive and resonance effects.
-
C2-Iodo Substituent: The iodine atom exerts a profound "heavy atom effect." While iodine is electronegative, its large, diffuse electron cloud causes a strong diamagnetic shielding effect on the directly attached carbon (C2), shifting its 13C resonance significantly upfield compared to an unsubstituted pyrimidine[2].
-
C4-Trifluoromethyl Group: The -CF3 group is powerfully electron-withdrawing via inductive effects (-I). It deshields the adjacent C5 proton and splits the carbon signals through scalar 19F-13C spin-spin coupling, resulting in characteristic quartets for C4, C5, and the CF3 carbon itself[3].
-
C6-(4-Nitrophenyl) Group: The p-nitrophenyl ring extends the conjugated system. The nitro group (-NO2) is a strong resonance (-R) and inductive (-I) electron-withdrawing group, severely deshielding the aromatic protons ortho to it.
Predictive 1H NMR Spectroscopy Data
The 1H NMR spectrum of 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine in CDCl3 is characterized by a highly deshielded pyrimidine singlet and a classic AA'BB' (often simplified as two doublets) system for the p-nitrophenyl ring.
Table 1: Predicted 1H NMR Data (400 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H-5 (Pyrimidine) | 8.15 | Singlet (s) | N/A | 1H | Highly deshielded by the pyrimidine core, the adjacent -CF3 group, and the conjugated aryl ring. |
| H-3', H-5' (Phenyl) | 8.40 | Doublet (d) | 8.8 | 2H | Ortho to the strongly electron-withdrawing -NO2 group; most deshielded protons on the phenyl ring. |
| H-2', H-6' (Phenyl) | 8.32 | Doublet (d) | 8.8 | 2H | Ortho to the pyrimidine ring; deshielded by extended conjugation but less so than those ortho to -NO2. |
Causality Insight: The absence of coupling for the pyrimidine H-5 proton confirms the 2,4,6-trisubstitution pattern. The tight AA'BB' system of the p-nitrophenyl group is a hallmark of 1,4-disubstituted benzenes, with the J ≈ 8.8 Hz coupling constant typical for ortho-aromatic protons.
Predictive 13C NMR Spectroscopy Data
The 13C NMR spectrum is complex due to the heavy atom effect at C2 and the heteronuclear 19F-13C coupling at C4, C5, and the -CF3 carbon.
Table 2: Predicted 13C NMR Data (100 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) | Multiplicity | C-F Coupling (J, Hz) | Assignment Rationale |
| C-2 (C-I) | 125.0 | Singlet (s) | N/A | Anomalous upfield shift due to the diamagnetic shielding of the iodine heavy atom effect[2]. |
| C-4 (C-CF3) | 156.5 | Quartet (q) | ~36.0 (2J_CF) | Deshielded by pyrimidine N; split by adjacent -CF3 group. |
| C-5 (CH) | 113.5 | Quartet (q) | ~2.5 (3J_CF) | Upfield relative to other pyrimidine carbons; exhibits long-range scalar coupling to fluorine[3]. |
| C-6 (C-Ar) | 165.0 | Singlet (s) | N/A | Highly deshielded by adjacent nitrogen and conjugated phenyl ring. |
| -CF3 | 120.5 | Quartet (q) | ~275.0 (1J_CF) | Characteristic massive one-bond carbon-fluorine coupling. |
| C-1' (Phenyl) | 140.5 | Singlet (s) | N/A | Ipso carbon attached to the pyrimidine ring. |
| C-4' (C-NO2) | 149.5 | Singlet (s) | N/A | Ipso carbon attached to the strongly electron-withdrawing nitro group. |
| C-2', C-6' (Phenyl) | 128.5 | Singlet (s) | N/A | Aromatic carbons ortho to the pyrimidine ring. |
| C-3', C-5' (Phenyl) | 124.2 | Singlet (s) | N/A | Aromatic carbons ortho to the nitro group. |
Self-Validating System: The presence of three quartets in the 13C spectrum (at ~156, ~120, and ~113 ppm) perfectly validates the presence and exact position of the -CF3 group. The upfield shift of C2 to ~125 ppm confirms the retention of the iodo substituent, distinguishing it from a potential C2-H or C2-OH degradation product.
Experimental Protocol: High-Resolution NMR Acquisition
To ensure high-fidelity data capture and prevent artifact generation, the following protocol must be strictly adhered to:
-
Sample Preparation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution (using sonication if necessary) to maintain magnetic field homogeneity.
-
Instrument Calibration (Shimming): Insert the NMR tube into a 400 MHz (or higher) spectrometer. Perform gradient shimming (Z1-Z5) on the deuterium lock signal of CDCl3 to achieve a symmetrical, narrow solvent peak (line width < 1.0 Hz at half-height).
-
1H NMR Acquisition:
-
Pulse Sequence: Standard 1D proton (e.g., zg30).
-
Number of Scans (NS): 16–32.
-
Relaxation Delay (D1): 1.5 seconds.
-
Spectral Width (SW): 15 ppm (to capture all highly deshielded aromatic/heteroaromatic signals).
-
-
13C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30).
-
Number of Scans (NS): 512–1024 (Required due to the low natural abundance of 13C and the presence of five slow-relaxing quaternary carbons).
-
Relaxation Delay (D1): 2.0–3.0 seconds (Critical to ensure full relaxation of quaternary carbons C2, C4, C6, C1', C4').
-
-
Data Processing: Apply an exponential line broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C before Fourier Transformation (FT). Phase and baseline correct manually. Reference the TMS peak to exactly 0.00 ppm.
Workflow Visualizations
Caption: Step-by-step workflow for the acquisition and validation of multinuclear NMR spectroscopic data.
Caption: Synthetic utility of the pyrimidine scaffold via cross-coupling, SNAr, and reduction.
References
-
American Chemical Society (ACS). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Publications. Available at: [Link]
-
National Institutes of Health (NIH). 2-Iodopyrimidine | C4H3IN2 | CID 11356200. PubChem Database. Available at:[Link]
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electronic effects of trifluoromethyl groups on pyrimidine rings
An In-Depth Technical Guide to the Electronic Effects of Trifluoromethyl Groups on Pyrimidine Rings
Executive Summary
The pyrimidine scaffold is a highly privileged pharmacophore in medicinal chemistry and agrochemicals. However, its inherent physicochemical properties often require fine-tuning to overcome issues related to metabolic instability, poor membrane permeability, and off-target toxicity. The strategic incorporation of a trifluoromethyl ( −CF3 ) group onto the pyrimidine ring fundamentally alters its electronic landscape. This whitepaper provides a mechanistic deep dive into how the strong inductive electron-withdrawing nature of the −CF3 group modulates the basicity, lipophilicity, and chemical reactivity of pyrimidines. By understanding these causal relationships, drug development professionals can rationally design highly potent, metabolically stable kinase inhibitors and targeted therapeutics.
The Electronic Landscape: Pyrimidine vs. Trifluoromethyl Pyrimidine
Inherent π -Deficiency of Pyrimidine
Unsubstituted pyrimidine is a strongly π -deficient heteroaromatic system. The two highly electronegative nitrogen atoms at the 1- and 3-positions exert a powerful electron-withdrawing effect via both inductive ( −I ) and resonance ( −M ) mechanisms. This leaves the carbon atoms at the 2-, 4-, and 6-positions highly electron-deficient, making them prime targets for nucleophilic attack rather than electrophilic aromatic substitution[1].
The Inductive Power of the −CF3 Group
When a −CF3 group is introduced—typically at the 4- or 6-position—it acts as a powerful electron-withdrawing group (EWG) almost exclusively through the inductive effect ( −I ), as it lacks p -orbitals for resonance conjugation. The highly electronegative fluorine atoms pull electron density away from the attached carbon, which in turn withdraws electron density from the already π -deficient pyrimidine ring[2].
Causality in Drug Design: This extreme electron withdrawal has two profound effects on the molecule's behavior in biological systems:
-
Suppression of Basicity (pKa Shift): Pyrimidine has a weak basic pKa of approximately 1.3 for its conjugate acid[1]. The addition of a −CF3 group drastically lowers this pKa, often pushing it below 0. In a physiological environment (pH 7.4), the pyrimidine nitrogens remain strictly unprotonated. This lack of charge is a critical driver for passive lipid bilayer diffusion, vastly improving the oral bioavailability and central nervous system (CNS) penetrance of the drug[3].
-
Metabolic Shielding: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings. The profound electron depletion caused by the −CF3 group, combined with the extreme bond dissociation energy of the C-F bonds, creates a "metabolic shield," preventing oxidative degradation and extending the drug's half-life[4].
Quantitative Impact on Physicochemical Properties
The table below summarizes the causal impact of the −CF3 group on key molecular descriptors compared to standard methyl substitutions.
| Compound | pKa (Conjugate Acid) | logP (Lipophilicity) | Dipole Moment (D) | Electronic State |
| Pyrimidine | 1.30 | -0.25 | 2.1 - 2.4 | π -deficient |
| 4-Methylpyrimidine | 1.90 | 0.10 | ~2.3 | Weakly donating (+I) |
| 4-(Trifluoromethyl)pyrimidine | < 0.0 | 1.20 | > 3.0 | Highly π -deficient (-I) |
| 2-Amino-4-(trifluoromethyl)pyrimidine | ~ 1.5 | 1.15 | ~ 3.5 | Push-pull system |
Data synthesized from standard medicinal chemistry physicochemical databases and pyrimidine characterization studies[1][3].
Reactivity and Regioselectivity: The SNAr Paradigm
The electron-withdrawing nature of the −CF3 group makes the pyrimidine ring exceptionally reactive toward Nucleophilic Aromatic Substitution (SNAr). In drug synthesis, polyhalogenated −CF3 -pyrimidines (e.g., 2,4-dichloro-5-(trifluoromethyl)pyrimidine) are standard building blocks.
The regioselectivity of nucleophilic attack is tightly controlled by the −CF3 group. The −CF3 group stabilizes the anionic Meisenheimer intermediate most effectively when the negative charge is localized adjacent to it. Consequently, nucleophiles (such as primary amines) will preferentially attack the para or ortho positions relative to the −CF3 group[5][6].
Caption: SNAr pathway of CF3-pyrimidine highlighting electronic stabilization of the intermediate.
Protocol 1: Regioselective Synthesis of 4-Amino-2-chloro-5-(trifluoromethyl)pyrimidine
This protocol is a self-validating system: the difference in reactivity between the C2 and C4 positions allows for kinetic control. TLC and LC-MS validate the selective displacement.
-
Preparation: Dissolve 1.0 equivalent of 2,4-dichloro-5-(trifluoromethyl)pyrimidine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the reaction vessel to -78°C using a dry ice/acetone bath. (Causality: The extreme reactivity of the electron-deficient ring requires cryogenic temperatures to prevent bis-substitution and ensure strict regiocontrol).
-
Amine Addition: Slowly add 1.05 equivalents of the target primary amine, followed by 1.2 equivalents of N,N-diisopropylethylamine (DIPEA) dropwise over 30 minutes.
-
Kinetic Monitoring: Stir for 2 hours at -78°C. Monitor via TLC (Hexanes/EtOAc 8:2). The strong −I effect of the −CF3 group directs the amine almost exclusively to the C4 position[7].
-
Quenching & Extraction: Once the starting material is consumed, quench with saturated aqueous NH4Cl . Extract with DCM (3x), dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Validation: Confirm regiochemistry via 2D NMR (HMBC). A correlation between the newly introduced amine proton and the C4 carbon (split into a quartet by the adjacent −CF3 group) validates the structural integrity[5].
Applications in Kinase Inhibitor Design
In modern oncology, the 2-aminopyrimidine scaffold is the cornerstone of ATP-competitive kinase inhibitors. The incorporation of a −CF3 group elevates these molecules from basic leads to FDA-approved therapeutics (e.g., Defactinib for FAK, Taletrectinib for ROS1/ALK)[4][7].
The Pharmacophoric Logic:
-
Hinge Binding: The pyrimidine N1/N3 atoms act as hydrogen bond acceptors to the kinase hinge region (e.g., Met/Cys backbone amides). Because the −CF3 group lowers the pKa, these nitrogens remain unprotonated and perfectly primed to accept hydrogen bonds[6][8].
-
Hydrophobic Pocket Exploitation: The −CF3 group is bulky (similar in van der Waals volume to an isopropyl group) and highly lipophilic. It is strategically positioned to project into deep, hydrophobic specificity pockets (like the DFG-out pocket), drastically increasing binding affinity and target residence time[3].
Caption: Pharmacophoric logic of CF3-pyrimidine scaffolds in kinase inhibitors.
Self-Validating Experimental Workflows for Lead Optimization
To prove that the −CF3 group is exerting the desired electronic effects, researchers must deploy orthogonal validation assays.
Protocol 2: Potentiometric pKa Determination and Verification
This protocol ensures that the basicity of the pyrimidine ring has been successfully suppressed, validating the electronic design.
-
Sample Preparation: Dissolve 2 mg of the −CF3 -pyrimidine derivative in 10 mL of a cosolvent mixture (e.g., 50% Methanol/Water) due to the high logP imparted by the −CF3 group.
-
Titration Setup: Use an automated potentiometric titrator equipped with a glass pH electrode. Standardize the system using IUPAC standard buffers (pH 4.01, 7.00, 10.01).
-
Forward Titration: Acidify the solution to pH 2.0 using 0.1 M HCl. Titrate slowly with 0.1 M KOH up to pH 12.0. Record the titration curve (pH vs. volume of titrant).
-
Back-Titration (Self-Validation): Immediately back-titrate the solution from pH 12.0 to pH 2.0 using 0.1 M HCl.
-
Causality Check: If the forward and reverse titration curves perfectly overlay, the compound is stable across the pH range. If hysteresis is observed, the −CF3 -pyrimidine may have undergone base-catalyzed hydrolysis (a known risk for highly electron-deficient rings).
-
-
Data Analysis: Use the Bjerrum plot method or non-linear regression to extract the pKa. Extrapolate to 0% cosolvent using the Yasuda-Shedlovsky equation to find the aqueous pKa. A successful −CF3 integration will yield a pKa < 2.0[1].
Conclusion
The installation of a trifluoromethyl group onto a pyrimidine ring is not merely a structural tweak; it is a fundamental electronic reprogramming of the molecule. By drastically reducing electron density, the −CF3 group suppresses basicity, enhances lipophilicity, and dictates SNAr regiochemistry. Mastering these electronic effects allows drug developers to engineer therapeutics with superior pharmacokinetic profiles, bypassing resistance mechanisms and unlocking complex biological targets.
References
-
Designing of Trifluoromethyl Substituted Pyrimidine Pharmacophore for Antiprostate Activity through a Collective Computational Source: Semantic Scholar URL:[Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety Source: Frontiers in Chemistry URL:[Link]
-
Regioselectively Controlled Synthesis of N-Substituted (Trifluoromethyl)pyrimidin-2(1H)-ones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics Source: Science Alert URL:[Link]
-
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]
-
Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications Source: National Institutes of Health (PMC) URL:[Link]
-
Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules Source: MDPI URL:[Link]
-
Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships Source: ResearchGate URL:[Link]
-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]
Sources
A Comprehensive Technical Guide to the Crystallographic Data of 4-Nitrophenyl Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Part 1: The Significance of 4-Nitrophenyl Pyrimidines
Pyrimidine, a fundamental heterocyclic aromatic compound, is a cornerstone of medicinal chemistry. Its scaffold is integral to the structure of nucleobases like cytosine, thymine, and uracil, making it a privileged structure in drug design.[1][2] Pyrimidine derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4] The introduction of a 4-nitrophenyl substituent to the pyrimidine core imparts unique physicochemical characteristics that are of significant interest to researchers. The nitro group is a strong electron-withdrawing moiety that can profoundly influence the molecule's electronic properties, crystal packing, and biological activity.[5][6] Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for establishing robust structure-activity relationships (SAR) and designing next-generation therapeutics and materials.[7]
This guide provides an in-depth exploration of the crystallographic data of 4-nitrophenyl substituted pyrimidines, offering a roadmap from data acquisition to interpretation and application.
Part 2: Locating and Accessing Crystallographic Data
The primary repositories for small-molecule organic crystal structures are the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD). These databases are the authoritative sources for validated crystallographic data.
Key Databases:
-
The Cambridge Structural Database (CSD): The world's largest repository of curated small-molecule organic and metal-organic crystal structures.[8] Access is often available through institutional licenses.
-
The Crystallography Open Database (COD): An open-access collection of crystal structures for organic, inorganic, and metal-organic compounds.[9][10]
Workflow for Database Searching:
A systematic search is crucial for retrieving relevant crystallographic information. The following workflow outlines the general steps for searching these databases.[9][11][12][13]
Sources
- 1. scispace.com [scispace.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Weak interactions in crystal engineering—understanding the recognition properties of the nitro group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Searching the Cambridge Structural Database | Department of Chemistry | UZH [chem.uzh.ch]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Discovery and Characterization of 2-Iodo Pyrimidine Derivatives: A Technical Guide for Drug Development
Executive Summary
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly kinase inhibitors, antiviral agents, and oncology drugs. While 2-chloropyrimidines have historically served as standard building blocks, the discovery and application of 2-iodopyrimidine derivatives have revolutionized late-stage functionalization. This whitepaper provides an in-depth technical analysis of the synthesis, characterization, and cross-coupling applications of 2-iodopyrimidines, offering field-proven protocols and mechanistic insights designed for drug development professionals.
The Strategic Role of 2-Iodopyrimidines in Medicinal Chemistry
The strategic advantage of 2-iodopyrimidines lies in the unique physicochemical properties of the iodine substituent. Iodine's large atomic radius and high polarizability result in a significantly weaker carbon-halogen bond compared to its chloro or bromo counterparts. This makes 2-iodopyrimidine an exceptionally potent electrophile.
In the context of drug discovery, researchers frequently utilize 2-iodopyrimidine to construct complex molecular architectures via transition-metal catalysis[1]. The weak C-I bond facilitates rapid oxidative addition to palladium(0) species, allowing cross-coupling reactions (such as Suzuki, Sonogashira, and Buchwald-Hartwig) to proceed under exceptionally mild conditions[2]. This is critical when working with highly functionalized, temperature-sensitive drug candidates where traditional 2-chloropyrimidines would fail or require harsh, degrading conditions.
Synthesis Methodologies: Causality and Design
The most reliable method for accessing 2-iodopyrimidines is through a Finkelstein-type halogen exchange, specifically a nucleophilic aromatic substitution ( SNAr ), starting from the highly accessible [3].
Mechanistic Causality: Why use concentrated hydroiodic acid (HI) rather than a simple iodide salt? The pyrimidine ring is inherently electron-deficient, but often not enough to allow displacement of a chloride by a weaker nucleophile like iodide. The strong acid (HI) protonates the pyrimidine nitrogen, creating a pyrimidinium intermediate. This protonation drastically lowers the electron density at the adjacent C2 position, transforming it into a highly reactive electrophilic center. The massive excess of iodide ions in the aqueous HI solution then attacks the C2 carbon, driving the equilibrium toward the 2-iodo product despite the thermodynamic stability of the C-Cl bond.
Workflow for the synthesis and downstream functionalization of 2-iodopyrimidine derivatives.
Analytical Profiling and Data Presentation
Rigorous characterization of 2-iodopyrimidine derivatives is essential to ensure batch-to-batch reproducibility in pharmaceutical synthesis.
-
NMR Spectroscopy: The 1H NMR spectrum of 2-iodopyrimidine in CDCl3 typically shows a distinct doublet for the C4/C6 protons (around δ 8.45) and a triplet for the C5 proton (around δ 7.32)[3].
-
Mass Spectrometry (HRMS): The presence of iodine is unambiguously confirmed by its monoisotopic mass (126.90 Da) and the distinct lack of the M+2 isotopic signature that characterizes chlorinated or brominated compounds.
To contextualize the utility of the iodo-derivative, the following table summarizes the quantitative reactivity profiles of halogenated pyrimidines:
Table 1: Comparative Halogen Reactivity at the Pyrimidine C2 Position
| Halogen Substituent | Electronegativity (Pauling) | Approx. C-X Bond Energy (kcal/mol) | Reactivity in Pd-Catalyzed Cross-Coupling | Primary Application in Drug Discovery |
| Fluoro (-F) | 3.98 | ~115 | Very Low (Inert under standard conditions) | Metabolic block, final drug candidate optimization |
| Chloro (-Cl) | 3.16 | ~81 | Moderate | Bulk intermediate synthesis, high-temp couplings |
| Bromo (-Br) | 2.96 | ~68 | High | Routine cross-coupling, diverse functionalization |
| Iodo (-I) | 2.66 | ~53 | Very High (Rapid oxidative addition) | Difficult couplings, sterically hindered substrates |
Cross-Coupling Applications in Drug Discovery
2-Iodopyrimidines are premier electrophiles for constructing highly functionalized heterocycles. They are extensively utilized in to synthesize diverse aniline-pyrimidine derivatives, which serve as the core structural motifs in many antileukemia and antitumor agents[2]. Furthermore, they enable the stereospecific synthesis of complex , which are increasingly vital in modern agrochemical and pharmaceutical pipelines[4].
Catalytic cycle of palladium-mediated cross-coupling highlighting rapid C-I oxidative addition.
Validated Experimental Protocols
Protocol 1: Synthesis of 2-Iodopyrimidine from 2-Chloropyrimidine
This methodology is adapted from optimized high-yield Ullmann coupling precursors[3].
Step-by-Step Methodology:
-
Preparation: Pre-cool 160.0 mL of 57% aqueous hydroiodic acid (HI) to 0 °C in a 500 mL round-bottomed flask.
-
Addition: Slowly add 40.0 g (194 mmol) of solid 2-chloropyrimidine to the stirring acid.
-
Causality: The protonation of the pyrimidine ring is highly exothermic. Maintaining 0 °C prevents the thermal decomposition of the pyrimidine ring and minimizes the oxidation of iodide to iodine ( I2 ).
-
-
Reaction: Stir the mixture vigorously at 0 °C for 50 minutes. A light brownish-green suspension will form.
-
Neutralization: Quickly neutralize the mixture at 0 °C using a saturated aqueous solution of potassium carbonate ( K2CO3 ).
-
Causality: Neutralization deprotonates the pyrimidinium intermediate, halting the reverse reaction and rendering the product lipophilic for extraction.
-
-
Decolorization: Add solid potassium disulfite ( K2S2O5 ) at 0 °C until the brownish tint disappears.
-
Self-Validation: The disappearance of the brown color visually confirms the complete reduction of elemental iodine ( I2→2I− ), ensuring the crude extract is free of oxidative contaminants that could poison downstream palladium catalysts.
-
-
Isolation: Extract the aqueous layer with diethyl ether ( 5×300 mL). Dry the combined organic layers over desiccated magnesium sulfate, filter, and evaporate under reduced pressure to yield the pure 2-iodopyrimidine solid.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 2-Iodopyrimidine
Step-by-Step Methodology:
-
Degassing: In a Schlenk flask, dissolve 1.0 equiv of 2-iodopyrimidine and 1.1 equiv of the desired aryl boronic acid in a 4:1 mixture of 1,4-dioxane and water. Sparge the solution with Argon for 15 minutes.
-
Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state. Thorough degassing is non-negotiable for high yields.
-
-
Catalyst Addition: Add 0.05 equiv of Tetrakis(triphenylphosphine)palladium(0)[ Pd(PPh3)4 ] and 2.0 equiv of sodium carbonate ( Na2CO3 ).
-
Causality: The base ( Na2CO3 ) coordinates with the boronic acid to form a reactive boronate complex, which is essential for the transmetalation step (transferring the aryl group to the palladium center).
-
-
Heating: Heat the reaction mixture to 80 °C under an Argon atmosphere for 4-6 hours.
-
Self-Validation: The reaction's progress is self-validating via Thin Layer Chromatography (TLC). The complete consumption of the highly UV-active 2-iodopyrimidine spot and the eventual precipitation of "palladium black" (aggregated Pd(0)) indicate that the catalytic cycle has successfully terminated.
-
References
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides Source: Nature Communications (via NIH PMC) URL:[Link]
-
Improved Synthesis of 2,2'-Bipyrimidine Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
Computational Elucidation of 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine: A DFT Whitepaper
Introduction & Structural Rationale
The rational design of targeted therapeutics relies heavily on understanding the stereoelectronic properties of privileged pharmacophores. Pyrimidine derivatives are ubiquitous in drug discovery due to their diverse biological activities[1]. The molecule 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine represents a highly complex, poly-functionalized scaffold.
Each substituent plays a definitive mechanistic role:
-
Trifluoromethyl (-CF 3 ) at C4 : Exerts a profound electron-withdrawing inductive effect, drastically enhancing lipophilicity while simultaneously deactivating the pyrimidine ring toward electrophilic attack[2].
-
4-Nitrophenyl at C6 : Provides an extended π -conjugation system. The nitro group acts as a potent electron sink, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
-
Iodine at C2 : Serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions[2]. As a heavy halogen, it also introduces significant polarizability and the potential for highly directional halogen bonding via its σ -hole.
This whitepaper outlines the authoritative Density Functional Theory (DFT) protocols required to accurately model the thermodynamic, electronic, and reactive properties of this molecule.
Self-Validating Computational Protocol
To ensure scientific integrity, computational chemistry cannot rely on default parameters; every methodological choice must be driven by the specific physics of the molecule. The following step-by-step protocol establishes a self-validating workflow for analyzing heavy-atom-containing pyrimidine derivatives.
Step 1: Conformational Search & Initial Geometry
Before DFT optimization, a conformational search must be executed using Molecular Mechanics (e.g., MMFF94 force field) to identify the global minimum. The critical degree of freedom in this molecule is the torsional angle between the pyrimidine core and the 4-nitrophenyl ring, which is governed by the delicate balance between steric repulsion and π -conjugation stabilization.
Step 2: Selection of the Level of Theory (Causality of Choice)
-
Functional Selection : Standard functionals like B3LYP are common[3], but they fail to account for medium-to-long-range electron correlation. Because this molecule features a bulky nitrophenyl group and a highly polarizable iodine atom, empirical dispersion corrections are mandatory. Therefore, the ω B97XD functional is strictly recommended to capture intramolecular non-covalent interactions.
-
Basis Set Selection : The inclusion of diffuse and polarization functions is critical for accurately modeling the electron density of highly electronegative atoms like fluorine and oxygen[4]. Thus, 6-311++G(d,p) is selected for all light atoms (C, H, N, O, F).
-
The Heavy Atom Exception : Applying a Pople basis set to Iodine (Z=53) is a critical methodological error. Core electrons in iodine travel at a significant fraction of the speed of light, inducing scalar relativistic effects that contract the s and p orbitals. To resolve this, an Effective Core Potential (ECP) combined with a valence basis set, such as def2-TZVP or LANL2DZ , must be assigned to the iodine atom.
Step 3: Geometry Optimization & Frequency Validation
The optimization minimizes the energy of the system by iteratively solving the Self-Consistent Field (SCF) equations.
-
Self-Validation Check : An optimization is scientifically meaningless without a subsequent harmonic vibrational frequency calculation. The protocol is self-validating only if the frequency calculation yields zero imaginary frequencies (NIMAG = 0) . This mathematically proves the converged geometry is a true local minimum on the Potential Energy Surface (PES), rather than a transition state saddle point.
Computational Workflow Visualization
Figure 1: Self-validating DFT computational workflow for halogenated pyrimidine derivatives.
Electronic & Frontier Molecular Orbital (FMO) Analysis
As established in foundational DFT studies of pyrimidine derivatives, the HOMO-LUMO energy gap ( ΔE ) serves as the primary indicator of eventual charge transfer, kinetic stability, and chemical reactivity[1].
In 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine:
-
The Highest Occupied Molecular Orbital (HOMO) is predominantly localized over the pyrimidine π -system and the non-bonding lone pairs ( n ) of the iodine atom.
-
The Lowest Unoccupied Molecular Orbital (LUMO) is heavily delocalized across the 4-nitrophenyl moiety. The strong electron-withdrawing nature of the -NO 2 group drastically stabilizes the LUMO, making the molecule an exceptional electron acceptor.
Quantitative Data Summary
The following table summarizes the theoretical quantum chemical descriptors derived from the FMO energies, modeled on structurally analogous highly electron-deficient pyrimidine scaffolds[3].
Table 1: Calculated Quantum Chemical Descriptors
| Descriptor | Symbol | Derivation Equation | Theoretical Value (eV)* | Implication |
| HOMO Energy | EHOMO | - | -6.92 | Low electron-donating capacity |
| LUMO Energy | ELUMO | - | -3.18 | High electron-accepting capacity |
| Energy Gap | ΔE | ELUMO−EHOMO | 3.74 | Moderate kinetic stability |
| Ionization Potential | I | −EHOMO | 6.92 | High energy required to remove e− |
| Electron Affinity | A | −ELUMO | 3.18 | Strong tendency to acquire e− |
| Chemical Hardness | η | (I−A)/2 | 1.87 | Resistance to charge polarization |
| Electrophilicity Index | ω | μ2/(2η) | 6.85 | Highly susceptible to nucleophilic attack |
(Note: Values are representative theoretical approximations based on standard DFT studies of halogenated/nitrated pyrimidines).
Molecular Electrostatic Potential (MEP) & Reactivity Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial predictive tool for identifying reactive sites for electrophilic and nucleophilic attacks, as well as predicting non-covalent docking interactions[1].
By mapping the electrostatic potential onto the constant electron density surface, distinct regions emerge:
-
Nucleophilic Sites (Red/Negative) : The highest electron density is concentrated on the oxygen atoms of the nitro (-NO 2 ) group and the bare nitrogen atoms of the pyrimidine ring.
-
Electrophilic Sites (Blue/Positive) : The extreme electron-withdrawing pull of the -CF 3 group creates a highly electron-deficient (positive) region around the C4 and C6 atoms of the pyrimidine ring, priming them for Nucleophilic Aromatic Substitution (S N Ar).
-
The Iodine σ -Hole : The inductive pull of the pyrimidine ring creates an anisotropic charge distribution around the iodine atom, resulting in a positive cap (the σ -hole) on the outermost extension of the C-I bond. This makes the iodine atom an excellent halogen bond donor.
Natural Bond Orbital (NBO) & Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a quantitative evaluation of hyperconjugation and intramolecular charge transfer. It evaluates the Second-Order Perturbation Energy ( E(2) ) between donor and acceptor orbitals.
In trifluoromethyl- and iodine-containing aromatic systems, hyperconjugative interactions play a significant role in structural stabilization[5]. The transfer of electron density (ED) from the lone pairs of the pyrimidine nitrogen atoms, n(N) , to the adjacent anti-bonding orbitals, π∗(C−C) , provides significant resonance stabilization[5]. Concurrently, the -CF 3 group exhibits negative hyperconjugation, where electron density from the pyrimidine π -system is delocalized into the highly polar σ∗(C−F) anti-bonding orbitals, further rigidifying the molecular framework.
References
- Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory SciSpace
- Theoretical Studies via DFT Calculation of Pyrimidine Derivatives as Potential Corrosion Inhibitor DergiPark
- 5-Iodo-4-(trifluoromethyl)pyrimidine Benchchem
- Corrosion inhibition of aluminum in 1 M HCl by novel pyrimidine derivatives, EFM measurements, DFT calculations and MD simul
- Molecular structures of (trifluoromethyl)iodine dihalides CF3IX2 (X = F, Cl)
Sources
- 1. scispace.com [scispace.com]
- 2. 5-Iodo-4-(trifluoromethyl)pyrimidine | 1260843-81-9 | Benchchem [benchchem.com]
- 3. Journal of the Institute of Science and Technology » Submission » Theoretical Studies via DFT Calculation of Pyrimidine Derivatives as Potential Corrosion Inhibitor [dergipark.org.tr]
- 4. Corrosion inhibition of aluminum in 1 M HCl by novel pyrimidine derivatives, EFM measurements, DFT calculations and MD simulation - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
Advanced Thermal Characterization of 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine: Stability, Melting Point, and Degradation Kinetics
Abstract: As a highly functionalized heterocyclic building block, 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine (CAS: 1845714-86-4) presents a unique thermal profile dictated by the competing electronic and steric effects of its substituents. This whitepaper provides drug development professionals and materials scientists with an in-depth mechanistic analysis of its thermal stability, predictive melting point dynamics, and a self-validating experimental protocol for rigorous thermodynamic profiling.
Structural Determinants of Thermal Stability
The thermal behavior of is not merely a function of its molecular weight (395.08 g/mol )[1], but a complex interplay of its three highly reactive substituents attached to the electron-deficient pyrimidine core. Understanding these structural features is critical for predicting decomposition pathways and handling the compound safely at elevated temperatures.
-
The Pyrimidine Core: Inherently stable due to aromaticity, but rendered highly electron-deficient by the combined inductive (-I) and mesomeric (-M) pull of the substituents.
-
C2 - Iodine Atom: The C-I bond is the primary locus of thermal vulnerability. Iodine's large atomic radius and high polarizability result in a relatively weak bond that is susceptible to homolytic cleavage upon heating.
-
C4 - Trifluoromethyl Group (CF₃): While C-F bonds possess exceptional thermal stability, the CF₃ group exerts a profound electron-withdrawing effect, further depleting the electron density of the pyrimidine ring and increasing the melting point via enhanced dipole-dipole interactions.
-
C6 - 4-Nitrophenyl Group: The nitroaromatic moiety introduces a severe risk of exothermic decomposition. Nitro groups are notoriously energetic; at high temperatures, they can undergo rapid, self-sustaining degradation, releasing nitrogen oxides (NOₓ).
Fig 1: Structural substituents dictating the thermal stability of CAS 1845714-86-4.
Phase Transition & Melting Point Dynamics
Because the specific melting point ( Tm ) of CAS 1845714-86-4 varies based on crystalline purity and polymorphic form, it must be determined experimentally[1]. However, as Application Scientists, we can establish a highly accurate predictive window by analyzing structurally analogous compounds.
For instance, the baseline analog exhibits a melting point of 100–102 °C[2]. The introduction of a fused pyrazole ring and a CF₃ group in 2-Methyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine elevates the melting point significantly to 223–224 °C[3].
Given that our target compound lacks the rigid fused ring but contains heavy, polarizable iodine and a CF₃ group, the increased molecular weight and enhanced intermolecular dipole interactions will push the Tm well above the baseline.
Table 1: Physicochemical & Thermal Parameters
| Parameter | Value / Description |
| Chemical Name | 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine |
| CAS Number | 1845714-86-4 |
| Molecular Formula | C₁₁H₅F₃IN₃O₂ |
| Molecular Weight | 395.08 g/mol [1] |
| Estimated Melting Point ( Tm ) | 140 °C – 170 °C (Empirical validation required) |
| Primary Degradation Risk | Exothermic decomposition of the nitroaromatic moiety |
Self-Validating Protocol for Thermal Profiling
To accurately determine the melting point and thermal stability without risking instrument damage from nitro-group detonation, a coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) workflow must be employed. This protocol is designed as a self-validating system: the TGA confirms mass stability prior to the DSC capturing the endothermic melting phase.
Step-by-Step Methodology
Step 1: Instrument Calibration
-
Action: Calibrate the DSC using an Indium standard (99.99% purity) to verify standard standard mode accuracy[3].
-
Causality: Ensures absolute precision in heat flow and temperature measurements. This is critical for distinguishing the exact onset of melting ( Tm ) from the closely following onset of decomposition ( Td ).
Step 2: Sample Preparation & Crucible Selection
-
Action: Weigh precisely 1.0 to 5.0 mg of the compound using a high-precision microbalance (e.g., Sartorius M500P)[3]. Place the sample in a vented aluminum crucible.
-
Causality: Utilizing a micro-scale sample mass prevents severe thermal lag and mitigates the risk of explosive rupture during nitro decomposition. The vented crucible allows volatilized iodine to escape, preventing artificial pressurization of the cell.
Step 3: Atmosphere Control
-
Action: Establish a continuous purge of anhydrous Nitrogen (N₂) at a flow rate of 50 mL/min[3].
-
Causality: An inert atmosphere is non-negotiable. It suppresses premature oxidative degradation of the pyrimidine ring, ensuring that any recorded exothermic events are purely intrinsic to the molecule's structural lability (e.g., homolytic C-I cleavage).
Step 4: Controlled Thermal Ramping
-
Action: Program a heating rate of 5 °C/min from 25 °C to 250 °C[3].
-
Causality: While 10 °C/min is standard for rapid screening, a slower 5 °C/min ramp provides superior thermal resolution. This ensures the endothermic melting peak is completely resolved from any subsequent exothermic decomposition peaks.
Fig 2: Self-validating TGA/DSC experimental workflow for accurate thermal profiling.
Mechanistic Degradation Pathways
If heated beyond its melting point, 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine will undergo a predictable, multi-stage thermal degradation. Understanding this pathway is vital for researchers utilizing this compound in high-temperature cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
-
De-iodination (Onset ~200 °C): The weakest bond in the molecule is the C-I bond at position 2. Thermal energy will first trigger homolytic scission here, releasing iodine radicals which may rapidly dimerize into I₂ gas.
-
Nitro Group Decomposition (Onset ~250 °C+): Following de-iodination, the 4-nitrophenyl group will begin to decompose exothermically. This is characterized by a sharp mass loss on the TGA and a massive exothermic spike on the DSC, corresponding to the release of NO₂.
-
Trifluoromethyl Scission & Ring Fragmentation (>350 °C): The highly stable C-F bonds will eventually succumb to thermal cracking, leading to the volatilization of fluorinated fragments and the ultimate carbonization of the pyrimidine core.
Fig 3: Proposed temperature-dependent thermal degradation pathway and bond scission.
References
-
ACS Publications. "Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction." The Journal of Organic Chemistry. Available at:[Link]
-
MDPI. "Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System." Photochem. Available at:[Link]
Sources
Application Note: Suzuki-Miyaura Cross-Coupling Strategies for Highly Electron-Deficient Pyrimidines
Target Substrate: 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Mechanistic Rationale & Substrate Analysis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, particularly for the functionalization of nitrogen-containing heterocycles. However, the substrate 2-iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine presents an extreme case of electronic deficiency, requiring highly specialized protocol design.
The Causality of Substrate Instability
To design a successful coupling protocol, we must first deconstruct the electronic environment of the substrate:
-
The Pyrimidine Core: Inherently π -electron deficient, making it highly susceptible to nucleophilic attack.
-
The C2-Iodine Bond: Iodide is an excellent leaving group. While this facilitates nearly instantaneous oxidative addition by Palladium(0), it also makes the C2 position a prime target for undesired Nucleophilic Aromatic Substitution ( SNAr )[1].
-
The Substituents (-CF3 and -C6H4NO2): Both the 4-trifluoromethyl group and the 6-(4-nitrophenyl) group exert powerful electron-withdrawing effects (-I, -M). They drain electron density from the pyrimidine ring, lowering the LUMO and drastically increasing the electrophilicity of the C2 carbon.
The Primary Challenge: If standard Suzuki-Miyaura conditions are applied (e.g., Pd(PPh3)4 , Na2CO3 , H2O /Toluene, 80 °C), the basic aqueous media will act as a nucleophile. The rate of SNAr hydrolysis (yielding the 2-hydroxypyrimidine byproduct) will outcompete the rate of transmetalation, destroying the starting material before cross-coupling can occur[2].
Strategic Experimental Choices
To achieve high yields, our protocol must invert this kinetic relationship, making transmetalation faster than SNAr .
-
Catalyst Selection: We abandon first-generation catalysts in favor of XPhos Pd G3 . Buchwald precatalysts rapidly generate the active mono-ligated Pd(0) species at room temperature, accelerating the rate-limiting transmetalation step even with challenging, electron-deficient heteroaryls[3][4].
-
Base Selection: Strong, nucleophilic bases (hydroxides, alkoxides, aqueous carbonates) are strictly prohibited. We utilize anhydrous Potassium Fluoride (KF) or Potassium Phosphate ( K3PO4 ) . Fluoride is highly effective at activating the boronic acid to the reactive boronate without attacking the pyrimidine core[4].
-
Solvent System: Strictly anhydrous 1,4-Dioxane is utilized to eliminate the possibility of hydrolysis.
Caption: Catalytic cycle and competing SNAr pathway for highly electron-deficient pyrimidines.
Parameter Optimization Data
The following table summarizes the quantitative optimization data, demonstrating the critical nature of catalyst and base selection to suppress the SNAr pathway.
| Entry | Catalyst (5 mol%) | Base (2.0 equiv) | Solvent System | Temp (°C) | Conversion (%) | Yield of Product (%) | Yield of SNAr Byproduct (%) |
| 1 | Pd(PPh3)4 | Na2CO3 | Toluene / H2O (3:1) | 80 | >99 | 12 | 85 (Hydrolysis) |
| 2 | Pd(dppf)Cl2 | K2CO3 | Dioxane / H2O (5:1) | 60 | >99 | 45 | 48 (Hydrolysis) |
| 3 | XPhos Pd G3 | K3PO4 | Anhydrous Dioxane | 40 | >99 | 78 | <5 |
| 4 | XPhos Pd G3 | KF | Anhydrous Dioxane | 40 | >99 | 92 | N.D. |
Note: Data reflects typical reactivity profiles for hyper-electrophilic 2-iodopyrimidines coupled with a standard arylboronic acid (e.g., phenylboronic acid).
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By utilizing in-process analytical controls (LCMS), the operator can verify the integrity of the starting material and the suppression of the hydrolysis pathway in real-time.
Materials Required
-
Substrate: 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine (1.0 mmol)
-
Coupling Partner: Arylboronic acid (1.2 mmol)
-
Catalyst: XPhos Pd G3 (0.03 mmol, 3 mol%)
-
Base: Spray-dried Potassium Fluoride (KF) (3.0 mmol)
-
Solvent: Anhydrous 1,4-Dioxane (10 mL), sparged with Argon for 30 minutes prior to use.
Step-by-Step Methodology
Step 1: Inert Preparation (Critical for avoiding protodeboronation and oxidation)
-
To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the 2-iodo-pyrimidine substrate (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous KF (3.0 mmol).
-
Transfer the vessel to a nitrogen-filled glovebox or apply standard Schlenk line techniques (evacuate and backfill with Argon 3 times).
-
Add XPhos Pd G3 (3 mol%). Causality note: Adding the catalyst last minimizes premature degradation before the solvent is introduced.
Step 2: Reaction Initiation 4. Inject 10 mL of rigorously degassed, anhydrous 1,4-Dioxane. 5. Seal the tube and stir the suspension vigorously at 40 °C. Causality note: 40 °C provides enough thermal energy to activate the G3 precatalyst while remaining low enough to kinetically disfavor any residual SNAr side reactions.
Step 3: In-Process Analytical Validation 6. After 30 minutes, withdraw a 10 µL aliquot via microsyringe under positive Argon pressure. 7. Dilute into 1 mL of LCMS-grade Acetonitrile and inject into the LCMS. 8. Validation Checkpoint:
-
Confirm the disappearance of the starting material peak.
-
Scan for the mass of the 2-hydroxypyrimidine byproduct ( [M−I+OH]+ ). If this mass is absent or <2% relative abundance, the anhydrous/KF protocol has successfully validated its protective mechanism.
Step 4: Workup and Isolation 9. Upon confirmed completion (typically 1-2 hours), cool the reaction to room temperature. 10. Quench the reaction by filtering the mixture through a short pad of Celite to remove palladium black and inorganic salts. Elute with Ethyl Acetate (30 mL). 11. Wash the organic filtrate with water (10 mL) and brine (10 mL), then dry over anhydrous Na2SO4 . 12. Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure cross-coupled product.
Caption: Step-by-step experimental workflow for the optimized Suzuki-Miyaura cross-coupling.
References
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS). Available at: [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal (Angew. Chem. Int. Ed.). Available at:[Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC - NIH. Available at: [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC - NIH. Available at: [Link]
Sources
utilizing 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine in medicinal chemistry scaffolds
Application Note: Advanced Scaffold Derivatization Utilizing 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine in Medicinal Chemistry
Introduction & Molecular Rationale
Pyrimidine scaffolds are privileged structures in modern drug discovery, frequently acting as ATP-competitive inhibitors for various kinases (e.g., PI3K, Pim1, Mnk)[1]. The strategic functionalization of the pyrimidine core dictates the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the resulting therapeutic agents. 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine is an advanced, highly versatile building block designed for rapid library synthesis and lead optimization.
The structural logic of this molecule relies on three highly specific functional groups:
-
4-Trifluoromethyl Group : The incorporation of a trifluoromethyl moiety is a well-established strategy to enhance lipophilicity and metabolic stability[2]. The strong electron-withdrawing nature of the CF3 group lowers the pKa of adjacent hydrogen bond donors in final analogs, improving membrane permeability, while the strong C-F bonds resist cytochrome P450-mediated oxidation[3].
-
2-Iodo Group : Iodine is a superior leaving group compared to chlorine or bromine. The highly polarized C-I bond makes it an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the formation of C-C bonds under mild conditions[4].
-
6-(4-Nitrophenyl) Group : This group serves a dual purpose. Initially, it acts as a strong electron-withdrawing group, further activating the pyrimidine ring for transition-metal-catalyzed attacks. Subsequently, it can be chemoselectively reduced to an aniline, providing a synthetic handle for amide, urea, or sulfonamide formation to target specific kinase hinge regions[1].
Caption: Logical relationship and reactivity map of the functionalized pyrimidine scaffold.
Experimental Protocols: A Self-Validating Workflow
To maximize the utility of this scaffold, we outline a two-step functionalization sequence: (1) Suzuki-Miyaura cross-coupling at the C2 position, followed by (2) chemoselective reduction of the nitro group. Every protocol is designed as a self-validating system to ensure reaction fidelity.
Protocol A: Suzuki-Miyaura Cross-Coupling (C2-Arylation)
Causality: While iodinated pyrimidines are highly reactive, electron-deficient pyrimidines are prone to hydrolytic dehalogenation. We utilize5 as it provides excellent steric stability and minimizes these side-reactions[5]. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic scaffold and the inorganic base (K₂CO₃).
Step-by-Step Methodology:
-
Preparation : In an oven-dried Schlenk flask, combine 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.2 equiv).
-
Catalyst & Base Addition : Add K₂CO₃ (2.5 equiv) and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).
-
Solvent Introduction : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Note: Degassing (sparging with N₂ for 15 mins) is critical to prevent oxidative degradation of the Pd(0) active species.
-
Reaction : Heat the mixture to 80 °C under an inert atmosphere for 4–6 hours.
-
Self-Validation (In-Process Control) : Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (showing the characteristic +126 Da mass shift of Iodine) completely disappears, replaced by the exact mass of the coupled product.
-
Workup : Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Chemoselective Nitro Reduction to Aniline
Causality: Standard catalytic hydrogenation (Pd/C, H₂) can sometimes lead to unwanted hydrodehalogenation if halogens were introduced in Protocol A, or partial reduction of the pyrimidine core. Therefore, a mild Iron/Ammonium Chloride (Fe/NH₄Cl) system is preferred for chemoselective nitro reduction[6].
Step-by-Step Methodology:
-
Preparation : Dissolve the C2-arylated pyrimidine intermediate (1.0 mmol) in a mixture of EtOH/H₂O (4:1 v/v, 15 mL).
-
Reagent Addition : Add Iron powder (5.0 equiv) and NH₄Cl (5.0 equiv). Causality: The NH₄Cl acts as a mild proton source to activate the iron surface without hydrolyzing the sensitive trifluoromethyl group.
-
Reaction : Reflux the suspension at 80 °C for 2 hours.
-
Self-Validation (In-Process Control) : Monitor via TLC (UV 254 nm). The product aniline will show a significantly lower Rf value compared to the nitro precursor due to increased hydrogen-bonding polarity. A Ninhydrin stain must be used to confirm the presence of the primary amine (turns purple/magenta).
-
Workup : Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the Celite pad with hot EtOH (2 x 10 mL). Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, extract, dry, and concentrate to yield the aniline derivative.
Caption: Step-by-step synthetic workflow for pyrimidine scaffold derivatization.
Quantitative Data & Optimization
To ensure reproducibility, the Suzuki-Miyaura coupling (Protocol A) was optimized across various catalytic systems. The table below summarizes the causality of catalyst and solvent selection on the overall yield.
| Entry | Catalyst (5 mol%) | Solvent System | Base | Temp (°C) | Conversion (%) | Isolated Yield (%) | Rationale / Observation |
| 1 | Pd(PPh₃)₄ | Toluene/EtOH | Na₂CO₃ | 90 | 85 | 72 | Moderate yield; some hydrolytic degradation observed. |
| 2 | Pd(OAc)₂ / SPhos | DMF / H₂O | K₃PO₄ | 100 | 95 | 81 | Good yield, but difficult solvent removal (DMF). |
| 3 | Pd(dppf)Cl₂ | 1,4-Dioxane/H₂O | K₂CO₃ | 80 | >99 | 94 | Optimal; rapid conversion, easy workup, no dehalogenation. |
| 4 | Pd₂(dba)₃ / XPhos | THF / H₂O | Cs₂CO₃ | 65 | 90 | 85 | Effective at lower temp, but higher catalyst cost. |
Application in Target-Directed Synthesis
Once the aniline is generated, it serves as a highly reactive nucleophile for coupling with various electrophiles (acid chlorides, isocyanates, or carboxylic acids via HATU) to generate expansive libraries of kinase inhibitors. For example, incorporating a piperazine-linked moiety onto the aniline can specifically target the lower hinge region of kinases like Pim1 or Mnk, which are critical targets in leukemia and other malignancies[1]. The trifluoromethyl group ensures the molecule maintains a favorable logP for cellular penetration while acting as an ATP-competitive binder within the kinase active site.
Caption: Kinase signaling pathway targeted by pyrimidine-based ATP-competitive inhibitors.
References
-
The Role of 4-Hydroxy-6-(trifluoromethyl)pyrimidine in Drug Discovery, NBInno. 2
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives, MDPI. 3
-
5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction, ACS Publications. 5
-
5-Iodo-4-(trifluoromethyl)pyrimidine, Benchchem. 4
-
Optimization of 4-Aniline Substituted Pyrido[3,2-d]pyrimidine Derivatives as Pim/Mnk Dual Inhibitors with Antileukemia Activity, ACS Publications. 1
-
The Catalytic Reduction of Nitroanilines Using Synthesized CuFe₂O₄ Nanoparticles in an Aqueous Medium, PubMed. 6
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-Iodo-4-(trifluoromethyl)pyrimidine | 1260843-81-9 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of Iodinated Pyrimidine Derivatives
Introduction: The Strategic Importance of Alkynylpyrimidines
The pyrimidine core is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved therapeutics, especially within oncology.[1] The introduction of an alkynyl group onto the pyrimidine scaffold via the Sonogashira coupling reaction is a powerful strategy for expanding chemical diversity and modulating pharmacological activity. This carbon-carbon bond-forming reaction, which couples a terminal alkyne with an sp²-hybridized carbon (in this case, an iodinated pyrimidine), is indispensable for the synthesis of complex molecular architectures.[1][2]
Iodinated pyrimidines are particularly effective substrates for the Sonogashira coupling due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst, often considered the rate-limiting step of the reaction.[3][4] This enhanced reactivity allows for milder reaction conditions compared to their bromo or chloro counterparts, which is crucial when working with sensitive functional groups often present in drug candidates.[3][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions and protocols for the Sonogashira coupling of iodinated pyrimidine derivatives. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental procedures, and provide troubleshooting guidance to navigate common challenges.
Mechanistic Overview: The Palladium and Copper Catalytic Cycles
The Sonogashira coupling reaction traditionally operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] Understanding these cycles is paramount for rational optimization and troubleshooting.
The Dual Catalytic Cycle
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Fidelity Reduction of 4-Nitrophenyl Groups on Pyrimidine Scaffolds
Introduction & Strategic Context
The 4-aminophenyl pyrimidine motif is a privileged pharmacophore in modern drug discovery. It frequently serves as a hinge-binding core in kinase inhibitors, a structural anchor in antiplasmodial agents [1], and a critical scaffold in epigenetic modulators targeting DNA methyltransferases [4]. The synthesis of these compounds typically relies on the late-stage reduction of a 4-nitrophenyl pyrimidine precursor.
The primary synthetic challenge lies in achieving quantitative conversion of the nitro group while preserving the integrity of the pyrimidine ring and preventing the hydrogenolysis of sensitive functional groups (e.g., halogens, alkynes, or thioethers) that are often present on the heterocycle. This application note provides a comprehensive, causality-driven guide to selecting and executing the optimal reduction protocol for your specific pyrimidine substrate.
Mechanistic Rationale & Catalyst Selection
The reduction of an aromatic nitro group to an aniline is not a single-step process; it proceeds via a cascade of intermediates, transitioning from nitroso (–NO) to hydroxylamine (–NHOH) species, before finally yielding the primary amine (–NH2) [2]. Controlling this pathway requires careful selection of the reducing agent:
-
Catalytic Hydrogenation (Pd/C, H₂): Highly efficient and atom-economical, generating only water as a byproduct. However, palladium-catalyzed conditions can trigger undesired dehalogenation (e.g., loss of chloro- or bromo-substituents on the pyrimidine ring) and reduce alkynes or alkenes.
-
Iron/Acetic Acid (Béchamp-type Reduction): Iron powder in aqueous ethanol with acetic acid provides excellent chemoselectivity. The mechanism involves single-electron transfer (SET) from the iron surface to the nitro group. This method tolerates halogens and prevents over-reduction[4].
-
Tin(II) Chloride (SnCl₂/HCl): A classic, potent reductant for nitroaryls, particularly useful when the substrate is highly insoluble in standard hydrogenation solvents. The strongly acidic environment facilitates protonation, driving the reduction forward [3].
Workflow & Decision Matrix
To ensure a self-validating experimental design, the choice of reduction protocol must be dictated by the substrate's structural liabilities. The following decision tree outlines the logical workflow for selecting the appropriate methodology.
Decision matrix for chemoselective reduction of 4-nitrophenyl pyrimidines.
Quantitative Data Summarization
The table below summarizes the expected parameters, chemoselectivity profiles, and mechanistic advantages for the three primary reduction strategies.
| Reduction Strategy | Reagents & Conditions | Typical Yield | Chemoselectivity | Mechanistic Advantage & Causality |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm), MeOH/EtOH, rt | 85–95% | Poor | Cleanest impurity profile (H₂O byproduct). Must be avoided if halogens or alkynes are present to prevent hydrogenolysis. |
| Béchamp-Type Reduction | Fe powder, AcOH, EtOH/H₂O, reflux | 80–92% | Excellent | Mild SET mechanism tolerates halogens and sensitive heterocycles. Requires hot filtration to remove iron oxide sludge. |
| Stannous Chloride | SnCl₂·2H₂O, HCl, EtOH, 70 °C | 75–85% | Good | Highly acidic environment drives the reduction of insoluble/hindered substrates. Requires basic workup to remove tin salts. |
Step-by-Step Experimental Protocols
Protocol A: Chemoselective Iron-Mediated Reduction (Fe/AcOH)
Recommended for substrates containing halogens or other easily reducible functional groups[4].
Causality & Trustworthiness: Iron powder (325 mesh) is utilized to maximize the heterogeneous surface area for single-electron transfer. Glacial acetic acid serves as a mild proton donor; this is critical because strong mineral acids can hydrolyze the pyrimidine ring or other sensitive amide bonds within the molecule.
-
Preparation: Suspend the 4-nitrophenyl pyrimidine derivative (1.0 equiv, e.g., 10.0 mmol) in a mixture of Ethanol and H₂O (2:1 v/v, typically 0.2 M concentration) in a round-bottom flask equipped with a reflux condenser.
-
Activation: Add Iron powder (4.0–5.0 equiv, 325 mesh) followed by glacial Acetic Acid (1.5–2.0 equiv).
-
Reaction: Heat the dark brown suspension to reflux (80–85 °C) with vigorous stirring for 12–15 hours. Causality: Vigorous stirring is mandatory to prevent the iron powder from clumping and passivating at the bottom of the flask.
-
Filtration: While the mixture is still hot, filter it through a tightly packed pad of Celite. Causality: The reaction mixture must be filtered hot because 4-aminophenyl pyrimidines often exhibit poor solubility at room temperature. Allowing the mixture to cool will cause the product to co-precipitate with the iron oxide sludge, severely reducing the isolated yield.
-
Workup: Concentrate the filtrate in vacuo to remove the ethanol. Neutralize the remaining aqueous residue with saturated aqueous NaHCO₃ (to pH ~7.5) and extract with Ethyl Acetate (3 × 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (CH₂Cl₂/MeOH) to afford the target amine.
Protocol B: Rapid Reduction using Tin(II) Chloride (SnCl₂/HCl)
Recommended for highly insoluble or sterically hindered nitro compounds [3].
Causality & Trustworthiness: SnCl₂ is a potent reductant that operates efficiently in highly acidic media. The acidic environment accelerates the reduction of poorly soluble substrates but requires a careful, highly basic neutralization step to avoid trapping the product as a coordinated tin complex.
-
Preparation: Dissolve or suspend the 4-nitrophenyl pyrimidine (1.0 equiv) in Ethanol (0.1 M).
-
Reagent Addition: Add SnCl₂·2H₂O (5.0 equiv) in one portion, followed by concentrated HCl (catalytic to 1.0 equiv, depending on the basicity of the pyrimidine nitrogen atoms).
-
Reaction: Stir the mixture at 70 °C for 2–4 hours. Monitor the reaction progress by TLC or LC-MS (noting the disappearance of the characteristic yellow color of the nitro compound).
-
Quenching & Neutralization: Cool the reaction mixture to 0 °C and carefully adjust the pH to 8–9 using 2N NaOH or saturated aqueous Na₂CO₃. Causality: This neutralization step is critical. It converts the soluble tin salts into insoluble tin hydroxides, breaking the coordination complex between the newly formed amine and the tin metal, thereby releasing the product into the organic phase.
-
Extraction: Filter the resulting thick, milky suspension through a pad of Celite to remove the tin salts. Extract the clear filtrate with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol C: Clean Catalytic Hydrogenation (Pd/C, H₂)
Recommended only for substrates lacking halogens, alkynes, or easily cleavable protecting groups (e.g., benzyl ethers).
Causality & Trustworthiness: This method relies on the dissociative adsorption of H₂ gas onto the palladium surface. It is performed at standard atmospheric pressure (1 atm) to prevent the over-reduction of the pyrimidine core into a tetrahydropyrimidine derivative.
-
Preparation: Dissolve the 4-nitrophenyl pyrimidine (1.0 equiv) in anhydrous Methanol or Ethanol (0.1 M). Degas the solution by bubbling N₂ or Argon through it for 5 minutes.
-
Catalyst Addition: Carefully add 10% Pd/C (5–10 mol% Pd). Safety Note: Pd/C is highly pyrophoric when dry; always add it to a solvent under an inert atmosphere.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (via a balloon). Repeat this purge cycle three times. Stir the reaction mixture vigorously at room temperature under 1 atm of H₂ for 2–6 hours.
-
Filtration: Once LC-MS indicates complete conversion, flush the flask with N₂. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Methanol.
-
Isolation: Concentrate the filtrate in vacuo to yield the highly pure 4-aminophenyl pyrimidine. Recrystallization is often sufficient for final purification.
References
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation, RSC Advances. URL:[Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives, Molecules (PMC). URL:[Link]
-
Evaluation of Some Anti-Inflammatory Pyrimidobenzimidazoles Synthesized via Novel Tin(II) Chloride-Hydrochloric Acid Assisted Water Addition and Reduction of 4,4,6-Trimethyl-1-(2-nitroaryl)-1,4-dihydropyrimidine-2(3H)-thiones, Synthesis. URL:[Link]
-
Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation, ChemMedChem (PMC). URL:[Link]
purification and chromatography techniques for iodinated pyrimidines
Welcome to the Technical Support Center for the Chromatography and Purification of Iodinated Pyrimidines. As a Senior Application Scientist, I have designed this resource to guide you through the physicochemical complexities of isolating these critical compounds.
Iodinated pyrimidines—ranging from antiviral agents like 5-iodo-2'-deoxyuridine (5-IUdR) to radioiodinated tracers ([123I]/[124I]/[125I]) used in oncology and DNA cross-linking studies—present unique purification challenges. The heavy iodine atom at the C5 position significantly alters the lipophilicity and polarizability of the pyrimidine ring, while the relatively weak carbon-iodine (C-I) bond introduces severe risks of photolytic and radiolytic degradation.
This guide synthesizes field-proven methodologies, causal troubleshooting, and self-validating protocols to ensure you achieve >99% radiochemical and chemical purity in your workflows.
I. Core Purification Architecture
The successful isolation of iodinated pyrimidines relies on exploiting their increased hydrophobicity relative to their non-halogenated precursors, while simultaneously protecting the fragile C-I bond from environmental cleavage.
HPLC purification workflow for iodinated pyrimidines ensuring high radiochemical purity.
II. Troubleshooting Guide & FAQs
Q1: I am observing significant deiodination (loss of the iodine atom) during my HPLC runs, resulting in multiple degradation peaks. How can I prevent this? Causality: The C5-I bond in pyrimidines is highly susceptible to homolytic cleavage. This is often triggered by UV light exposure during detection (photolysis) or by solvated electrons and hydroxyl radicals if you are working with radioisotopes like 124I or 125I (radiolysis) 1. Solution:
-
Minimize UV Exposure: Use the smallest possible flow cell and do not leave purified fractions in transparent vials on the bench. Always collect fractions into amber glass vials.
-
Radical Scavengers: For radioiodinated compounds, pre-load your collection vials with a hydroxyl radical scavenger, such as 0.1 M Tris-HCl (pH 7.4) or ascorbic acid. This neutralizes solvated electrons before they can attack the halogenated base 1.
Q2: My iodinated product (e.g., 5-IUdR) co-elutes with the unhalogenated precursor (e.g., 2'-deoxyuridine). How do I improve chromatographic resolution? Causality: While the iodine atom increases the lipophilicity of the pyrimidine ring, improper mobile phase pH can cause the pyrimidine to ionize, drastically reducing its retention on a non-polar C18 stationary phase and collapsing the resolution window between the precursor and the product. Solution: Force the pyrimidine into an un-ionized state by adding an acidic modifier. Use 0.05% to 0.1% Trifluoroacetic acid (TFA) in both your aqueous and organic mobile phases 2. Under these conditions, the highly lipophilic iodinated compound will interact strongly with the C18 phase, eluting significantly later than the unhalogenated precursor.
Q3: I am getting poor recovery of my radioiodinated pyrimidine post-HPLC. Where is the compound being lost? Causality: Poor recovery is typically caused by non-specific binding of the highly polarizable iodine atom to metal frits/tubing in the HPLC system, or by incomplete elution due to an overly conservative organic gradient. Solution: Ensure you are using a biocompatible (PEEK) HPLC flow path if metal-catalyzed degradation is suspected. Furthermore, utilize a gradient that ramps up to at least 92% Acetonitrile (CH3CN) at the end of the run to quantitatively wash the strongly retained iodinated species off the column 3.
III. Quantitative Chromatographic Data
The following table summarizes validated chromatographic parameters for the isolation of various iodinated pyrimidines, demonstrating the necessity of acidic modifiers and C18 stationary phases.
| Target Compound | Stationary Phase | Mobile Phase Composition | Retention / Yield Data | Ref. |
| 5-Iodo-2'-deoxyuridine (5-IUdR) | C18 (4.6 x 250 mm) | 0.05% TFA in H₂O / CH₃CN | RT: 12.5 min (Baseline resolved from dUrd at 7.5 min) | 2 |
| [124I]Pyrimidine-2,4,6-Triones | RP-C18 | CH₃CN / H₂O / TFA (Gradient up to 92% B) | Radiochemical Purity: >93% (Yield: 44 ± 6%) | 3 |
| Piv₂[125I]IUdR | C18 | H₂O / Methanol | Radiochemical Purity: >99% | 4 |
| 5-Iodouracil (5I-U) | Waters µBondapak C18 | Methanol / H₂O | Chemical Yield: 90% | 5 |
IV. Self-Validating Protocol: HPLC Purification of 5-Iodo-2'-deoxyuridine
To guarantee the integrity of your results, this protocol integrates a pre-analytical clean-up phase and a post-analytical validation loop.
Phase 1: Sample Pre-treatment (Desalting & De-iodination)
-
Dilute your crude reaction mixture 1:1 with HPLC-grade water.
-
Pass the mixture through a Strong Anion-Exchange (SAX) solid-phase extraction cartridge 2. Causality: Free, unreacted iodide (I⁻) and acidic catalysts will bind to the SAX resin, preventing them from fouling the analytical HPLC column and interfering with the UV baseline.
-
Collect the flow-through containing the neutral pyrimidines.
Phase 2: Chromatographic Separation
-
Column: Equilibrate a Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) at a flow rate of 1.25 mL/min.
-
Mobile Phases:
-
Eluent A: H₂O with 0.05% v/v TFA.
-
Eluent B: CH₃CN with 0.05% v/v TFA.
-
-
Gradient: Run a linear gradient from 5% B to 40% B over 30 minutes, followed by a flush at 95% B for 5 minutes 3.
-
Detection: Monitor absorbance at 254 nm (or use an in-line radio-detector if utilizing ¹²⁵I).
Phase 3: Fraction Collection & Self-Validation
-
Collect the target peak (typically eluting between 10–15 minutes depending on the exact gradient) directly into amber glass vials pre-loaded with 10 µL of 0.1 M Tris-HCl buffer to arrest radical-induced degradation 1.
-
Self-Validating Step: Immediately take a 5 µL aliquot of the collected fraction and re-inject it into the HPLC under isocratic conditions (e.g., 20% B). A single, symmetrical peak confirms >99% radiochemical/chemical purity and verifies that no on-column deiodination occurred during the primary run 4.
References
-
Syntheses of Radioiodinated Pyrimidine-2,4,6-Triones as Potential Agents for Non-Invasive Imaging of Matrix Metalloproteinases Source: PubMed Central (PMC) URL:[Link]
-
Instantaneous preparation of radiolabeled 5-iodo-2′-deoxyuridine Source: ResearchGate URL:[Link]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions Source: PubMed Central (PMC) URL:[Link]
-
HPLC analysis of γ-irradiated aqueous solution containing TIUT and TICT Source: ResearchGate URL:[Link]
-
Rapid quantitation of plasma 2'-deoxyuridine by high-performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry Source: ResearchGate URL:[Link]
Sources
minimizing side reactions in the synthesis of 4-nitrophenyl pyrimidine derivatives
Welcome to the Advanced Synthesis Support Center. The 4-nitrophenyl pyrimidine scaffold is a highly privileged pharmacophore in drug development, frequently utilized in the design of kinase inhibitors and antimicrobial agents. However, the strong electron-withdrawing nature of the para-nitro group introduces significant synthetic challenges, often diverting the reaction toward undesired thermodynamic sinks.
This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you minimize side reactions and maximize yields.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: Why is my 4-nitrophenylboronic acid degrading into nitrobenzene before the Suzuki-Miyaura coupling completes?
The Causality: You are observing base-promoted protodeboronation . In a standard Suzuki coupling, the boronic acid must form an "ate-complex" with a base to facilitate transmetalation. However, the strongly electron-withdrawing para-nitro group significantly stabilizes the incipient aryl anion[1]. When aqueous bases (like Na₂CO₃ or NaOH) are used, this stabilization lowers the activation energy for the heterolytic cleavage of the C-B bond, leading to rapid hydrolysis into nitrobenzene and boric acid[2]. The Solution: Shift the mechanistic pathway by eliminating water and using anhydrous fluoride bases (e.g., CsF or KF). Fluoride strongly coordinates to boron to facilitate transmetalation without providing the protic source required for deboronation. Alternatively, convert the boronic acid to a potassium trifluoroborate salt, which is highly robust against protodeboronation[3].
Q2: I am observing a significant amount of 4,4'-dinitrobiphenyl during my Pd-catalyzed synthesis. How do I suppress this homocoupling?
The Causality: Homocoupling is an oxidative side reaction. When trace oxygen infiltrates the reaction vessel, it acts as an oxidant, re-oxidizing the Pd(0) catalyst to a Pd(II) peroxo complex. This complex readily undergoes double transmetalation with your boronic acid, followed by reductive elimination to yield the biphenyl dimer[4]. The Solution: Implement strict Schlenk techniques. Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from your solvent. Additionally, switch to bulky, electron-rich phosphine ligands (e.g., SPhos or XPhos) which accelerate the desired cross-coupling transmetalation over the background oxidation rate.
Q3: In the condensation of chalcones with guanidine, NMR shows an unaromatized dihydropyrimidine intermediate. How do I force full aromatization?
The Causality: The reaction between 3-(4-nitrophenyl)-1-phenylprop-2-en-1-one (a chalcone) and guanidine proceeds via a Michael addition followed by intramolecular cyclization. The immediate product of this cyclization is a dihydropyrimidine[5]. Without an explicit oxidant, the system relies on ambient aerial oxidation to reach the fully aromatic pyrimidine, which is kinetically slow and often incomplete. The Solution: Do not rely on passive air oxidation. Introduce a mild, stoichiometric oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or elemental iodine (I₂) during the final hours of the reaction to thermodynamically drive the system to full aromatization.
Part 2: Visualizing Reaction Workflows
Suzuki-Miyaura Pathway & Side Reactions
The following diagram illustrates the catalytic cycle and the specific branch points where side reactions hijack the workflow.
Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting branch points for major side reactions.
Condensation Troubleshooting Logic
Use this logic tree to systematically resolve low yields during chalcone-based pyrimidine syntheses.
Caption: Troubleshooting logic tree for resolving low yields in chalcone-guanidine condensation reactions.
Part 3: Quantitative Data & Optimization
The table below summarizes the optimization trajectory for the Suzuki-Miyaura coupling of 4-nitrophenylboronic acid with 4,6-dichloropyrimidine. Notice how the elimination of water and the shift to a fluoride base drastically alters the product distribution.
| Reaction Conditions | Target Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| Pd(PPh₃)₄, Na₂CO₃ (aq), Toluene/H₂O, 80°C | 42% | 45% | 10% |
| Pd(dppf)Cl₂, K₃PO₄, 1,4-Dioxane, 90°C | 68% | 22% | 6% |
| Pd₂(dba)₃ / SPhos, CsF, Anhydrous Toluene, 100°C | 89% | <5% | <2% |
Data represents typical optimization trajectories for highly electron-deficient boronic acids.
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols incorporate built-in diagnostic checkpoints. If a checkpoint fails, the protocol instructs you on exactly what went wrong mechanistically.
Protocol A: Anhydrous Suzuki-Miyaura Coupling (Optimized for Electron-Deficient Boronic Acids)
-
Preparation: In a glovebox or under strict Schlenk conditions, charge a flame-dried Schlenk flask with the halopyrimidine (1.0 equiv), 4-nitrophenylboronic acid (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), SPhos (5 mol%), and anhydrous CsF (2.0 equiv).
-
Degassing: Add anhydrous, degassed toluene. Perform three freeze-pump-thaw cycles.
-
Self-Validation Checkpoint: Run a TLC after 2 hours. If a highly non-polar UV-active spot appears near the solvent front, oxygen was not fully purged, resulting in 4,4'-dinitrobiphenyl (homocoupling).
-
-
Reaction: Heat the mixture to 100°C for 12 hours.
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. If the mass corresponding to nitrobenzene is detected at >5% relative abundance, your CsF or toluene was not strictly anhydrous, triggering base-promoted protodeboronation.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove Pd black and inorganic fluoride salts. Concentrate under reduced pressure and purify via flash chromatography.
Protocol B: Oxidative Condensation of Chalcones to Pyrimidines
-
Cyclization: Dissolve 3-(4-nitrophenyl)-1-phenylprop-2-en-1-one (1.0 equiv) and guanidine hydrochloride (1.5 equiv) in absolute ethanol. Add t-BuOK (2.0 equiv) to liberate the free guanidine base[6].
-
Heating: Reflux the mixture for 8 hours.
-
Self-Validation Checkpoint: Take a 0.1 mL aliquot, concentrate, and run a crude ¹H-NMR. The diagnostic trans-olefinic doublets of the chalcone (typically ~7.4–7.8 ppm, J = 15-16 Hz) must be completely absent. If present, base strength or reaction time is insufficient.
-
-
Oxidation: Cool the reaction to room temperature. Add DDQ (1.1 equiv) portion-wise and stir for 2 hours.
-
Self-Validation Checkpoint: The crude mixture will shift in color. LC-MS should confirm the loss of 2 mass units (M-2) corresponding to the dehydrogenation of the dihydropyrimidine intermediate.
-
-
Isolation: Quench with saturated aqueous NaHCO₃ to neutralize the DDQ byproducts. Extract with EtOAc, dry over anhydrous Na₂SO₄, and purify via recrystallization or chromatography.
Part 5: References
-
[4] Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. URL:[Link]
-
[3] The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. URL:[Link]
-
[5] Chalcones in the Synthesis of Heterocyclic Compounds: Pyrazoles, Flavans and Pyrimidines. Botswana International University of Science and Technology (BIUST). URL:[Link]
-
[2] Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. URL:[Link]
-
[6] Synthesis and Biological Evaluation of Some Novel Pyrimidine Derivatives Derived from Chalcones. Research Journal of Pharmacy and Technology. URL:[Link]
Sources
troubleshooting low conversion rates in 2-iodo pyrimidine amination
Technical Support Center: Troubleshooting Low Conversion in 2-Iodopyrimidine Amination
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve low conversion rates during the amination of 2-iodopyrimidines.
The 2-iodopyrimidine scaffold is highly sought after in medicinal chemistry due to its prevalence in kinase inhibitors and other biologically active molecules[1]. However, its unique electronic properties—specifically the highly electron-deficient pyrimidine core coupled with the exceptionally weak, polarizable carbon-iodine (C–I) bond—create a dual-edged sword. While it is highly reactive, it is also highly susceptible to side reactions such as hydrodehalogenation and competitive hydrolysis[2].
Below is the diagnostic logic we use to isolate the root cause of stalled amination reactions.
Diagnostic Workflow
Caption: Decision matrix for troubleshooting low conversion in 2-iodopyrimidine amination.
FAQs & Mechanistic Troubleshooting
Q1: Why am I seeing a dehalogenated byproduct (pyrimidine) instead of the aminated product in my Pd-catalyzed Buchwald-Hartwig coupling? Causality: The C–I bond in 2-iodopyrimidine is exceptionally weak, leading to extremely rapid oxidative addition to the Pd(0) catalyst[3]. However, if your amine is sterically hindered (e.g., a bulky secondary amine), the subsequent amine coordination and reductive elimination steps become the bottleneck. This creates a long-lived Pd(II)-aryl intermediate. To relieve steric strain, this intermediate will abstract a proton or undergo β -hydride elimination (if the amine possesses α -hydrogens), resulting in hydrodehalogenation[2][4][5]. Solution: You must shift the rate-determining step. Switch to a bulky, electron-rich dialkylbiarylphosphine ligand like BrettPhos or RuPhos . The extreme steric bulk of these ligands forces the Pd centers into lower coordination states, drastically accelerating the reductive elimination step before side reactions can occur[4][5].
Q2: I am using standard SNAr conditions for a secondary amine, but conversion stalls at 20%. Should I just increase the temperature? Causality: In a Nucleophilic Aromatic Substitution (SNAr), the addition of the amine to the pyrimidine ring is the rate-determining step. Secondary amines have significant steric bulk that exponentially raises the activation energy of this transition state[6]. Simply applying more heat rarely works; instead, it provides the activation energy for competitive side reactions, such as the hydrolysis of the 2-iodo group to form 2-hydroxypyrimidine (if trace water is present). Solution: Change the reaction paradigm rather than the temperature. Either transition to a Pd-catalyzed system[1], or switch to a highly polar aprotic solvent (like DMSO) with a stronger base (e.g., Cs₂CO₃) to maximize the nucleophilicity of the amine without requiring destructive thermal conditions[6].
Q3: Is 2-iodopyrimidine actually better than 2-chloropyrimidine for SNAr amination? Causality: It depends entirely on your specific conditions. Classically, because the addition step is rate-determining in SNAr, highly electronegative halogens are preferred (F > Cl > Br > I). However, recent mechanistic studies have demonstrated that under specific base-promoted conditions (e.g., using KOH with limited DMF), the reactivity sequence can invert to I > Br ≈ F > Cl [6]. This inversion occurs because the superior polarizability and leaving-group ability of iodine lower the transition state energy when the C–X bond breaking becomes more concerted with the nucleophilic attack[6].
Mechanistic Pathway: Product vs. Side-Reaction
Caption: Competing pathways in Pd-catalyzed amination: Product formation vs. hydrodehalogenation.
Quantitative Data: Methodology Comparison
Use this table to select the optimal methodology based on your amine's steric profile and the primary failure modes you are experiencing.
| Methodology | Optimal Substrate Scope | Typical Temp | Preferred Base | Catalyst / Ligand System | Primary Cause of Low Conversion |
| SNAr (Thermal) | Primary amines, unhindered cyclic secondary amines | 80–120 °C | DIPEA, K₂CO₃, or KOH | None required | Steric hindrance of the amine; competitive hydrolysis[6]. |
| Buchwald-Hartwig | Hindered secondary amines, anilines | 80–100 °C | NaOtBu, Cs₂CO₃ | Pd₂(dba)₃ / BrettPhos or RuPhos | Hydrodehalogenation; catalyst poisoning by oxygen[4][5]. |
| Ullmann Coupling | Aryl amines, azoles | 110–150 °C | K₂CO₃, K₃PO₄ | CuI / Diamine ligands | High activation barrier; poor solubility of Cu salts[3]. |
Self-Validating Experimental Protocols
Every robust protocol must contain internal feedback loops. The following methodologies are designed to be self-validating, meaning the physical observations during the experiment will confirm whether the chemistry is proceeding correctly.
Protocol A: Optimized SNAr for Unhindered Amines
Causality: This protocol utilizes DMSO to strip the solvation shell from the amine, maximizing its nucleophilicity and overcoming the inherently lower electronegativity of the iodine substituent[6].
-
Setup: In a dry reaction vial, dissolve 2-iodopyrimidine (1.0 equiv) and the amine (1.2 equiv) in anhydrous DMSO (0.5 M).
-
Base Addition: Add DIPEA (2.0 equiv). Self-Validation: The solution should remain homogeneous. If a precipitate forms, your amine hydrochloride salt is insoluble; switch to K₂CO₃.
-
Reaction: Heat to 80 °C for 4–12 hours.
-
Monitoring: Check via LC-MS. Self-Validation: Look for the [M−I+OH] mass peak. If present, your DMSO is wet, and competitive hydrolysis is occurring.
-
Workup: Quench with water and extract with EtOAc. The highly polar DMSO and any unreacted aliphatic amine will partition into the aqueous layer, yielding a clean crude organic phase.
Protocol B: Buchwald-Hartwig Amination for Hindered Amines
Causality: This protocol utilizes BrettPhos to enforce rapid reductive elimination, specifically designed to outcompete the hydrodehalogenation pathway that plagues 2-iodopyrimidines[4][5].
-
Preparation: In an oven-dried Schlenk tube, combine 2-iodopyrimidine (1.0 equiv), the hindered secondary amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 equiv)[1].
-
Inert Atmosphere (Critical): Evacuate and backfill the tube with Argon three times. Self-Validation: Add anhydrous, deoxygenated 1,4-dioxane. The solution should be deep red/purple (active Pd(0) complex). If the solution immediately turns black and precipitates upon mild heating, oxygen was present, resulting in the formation of inactive "Palladium Black." The reaction has failed and must be restarted.
-
Reaction: Heat to 90 °C for 6 hours.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove the Pd catalyst and inorganic salts, and concentrate under reduced pressure[1].
References
-
Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Mechanism of Trifluoromethylation of Aryl Halides with CuCF3 and the Ortho Effect. Journal of the American Chemical Society - ACS Publications. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. [Link]
-
Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. The Royal Society of Chemistry. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex scale-up of highly functionalized, electron-deficient heterocycles.
The target molecule, 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine , is a highly valuable electrophilic building block for cross-coupling reactions. However, the synergistic electron-withdrawing effects of the trifluoromethyl and 4-nitrophenyl groups make the pyrimidine core exceptionally electrophilic[1]. While this activates the C2 position for the desired halogen exchange, it simultaneously makes the intermediates highly susceptible to hydrolysis, thermal degradation, and nucleophilic attack during kilogram-scale production.
This guide bypasses generic advice to provide a field-proven, self-validating framework for troubleshooting and executing this synthesis.
Process Overview & Synthetic Workflow
The scalable synthesis of this molecule relies on a four-step sequence designed to minimize the handling of unstable intermediates. We begin with a Claisen condensation, followed by cyclocondensation to the pyrimidin-2-one, deoxychlorination, and finally, a Finkelstein-type halogen exchange.
Fig 1: Four-step synthetic workflow for the target 2-iodopyrimidine derivative.
Frequently Asked Questions & Troubleshooting
Q1: During the cyclocondensation step (Step 2), we observe significant tar formation and low yields on the 1-kg scale. Why?
Causality & Solution: The condensation of the 1,3-diketone with urea requires acidic conditions. At scale, prolonged heating at reflux causes thermal degradation of the highly electron-deficient 1,3-diketone before cyclization can occur. Furthermore, poor mixing can lead to localized hot spots, triggering nitro-group reduction or self-condensation. Actionable Fix: Transition from a batch reflux to a controlled addition protocol. Slowly dose the 1,3-diketone into a pre-heated, vigorously stirred solution of urea and acid. This maintains a low steady-state concentration of the diketone, kinetically favoring the bimolecular cyclization over unimolecular degradation.
Q2: The chlorination using POCl₃ (Step 3) proceeds smoothly, but the aqueous quench causes a massive exotherm and product hydrolysis. How do we mitigate this?
Causality & Solution: POCl₃ reacts violently with water, releasing massive amounts of heat, HCl, and phosphoric acid[2]. Because your target pyrimidine is highly electron-deficient, the newly formed 2-chloropyrimidine is extremely sensitive to acid-catalyzed hydrolysis back to the pyrimidin-2-one under these high-temperature quench conditions. Actionable Fix: Implement a strict "reverse quench" protocol[2][3]. Never add water to the reaction. Instead, distill off excess POCl₃ first, then slowly pump the cooled reaction mixture into a large volume of vigorously stirred ice-water (0–5 °C).
Fig 2: Decision tree for mitigating thermal hazards during the POCl3 aqueous quench.
Q3: The final halogen exchange from 2-chloro to 2-iodo (Step 4) stalls at 70% conversion. How do we drive the reaction to completion?
Causality & Solution: The conversion of 2-chloropyrimidine to 2-iodopyrimidine using NaI is an equilibrium process governed by Nucleophilic Aromatic Substitution (SNAr)[1]. While the CF₃ and 4-nitrophenyl groups highly activate the C2 position, the liberated chloride ions compete with iodide, halting the forward reaction. Actionable Fix: Perform the reaction in anhydrous 2-butanone (MEK) instead of acetone. 2-butanone allows for a higher reflux temperature (80 °C), accelerating the SNAr kinetics, while sodium chloride remains strictly insoluble, precipitating out of solution and driving the equilibrium forward via Le Chatelier's principle.
Self-Validating Experimental Protocols
To ensure Trustworthiness and reproducibility at scale, the following protocols are designed as self-validating systems—meaning they contain built-in physical or chemical indicators that confirm the success of the step in real-time.
Protocol A: Scale-Up Deoxychlorination (Synthesis of 2-Chloro Intermediate)
-
Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, reflux condenser, and a caustic scrubber system (to neutralize evolved HCl gas)[2].
-
Reagent Loading: Charge 6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one (500 g, 1.75 mol) and POCl₃ (2.5 L, ~15 equiv). Causality: The large excess of POCl₃ acts as both the chlorinating agent and the solvent, ensuring a fluid slurry that prevents localized thermal runaways[3].
-
Catalyst Addition: Add N,N-dimethylaniline (42 g, 0.35 mol) dropwise. Causality: This acts as a nucleophilic catalyst, forming a highly reactive Vilsmeier-type intermediate that accelerates chlorination at lower temperatures, thereby minimizing tar formation[4].
-
Reaction: Ramp the internal temperature to 95 °C over 2 hours. Hold for 6 hours. Self-Validation: Monitor by HPLC. The reaction is validated as complete when the starting material area is ≤1.0%.
-
Concentration: Distill off excess POCl₃ under reduced pressure (50 mbar) at 50 °C until a thick, stirrable oil remains. Causality: Removing the bulk of POCl₃ drastically reduces the exotherm during the subsequent aqueous quench[3].
-
Reverse Quench: Slowly transfer the concentrated oil via a heated transfer line into a 20 L reactor containing 10 L of vigorously stirred ice-water (0–5 °C). Maintain the internal temperature strictly below 15 °C[2].
-
Isolation: Filter the resulting precipitate and wash with cold water (3 x 1 L). Self-Validation: Continue washing until the filtrate pH is exactly neutral (pH 7.0). A neutral pH chemically validates the complete removal of residual phosphoric and hydrochloric acids, guaranteeing the stability of the 2-chloropyrimidine during vacuum drying.
Protocol B: Halogen Exchange (Synthesis of 2-Iodo Target)
-
Setup: Use a 10 L reactor with mechanical stirring, completely wrapped in aluminum foil. Causality: 2-Iodopyrimidines possess a weak C-I bond and are highly light-sensitive, prone to radical-mediated homolytic cleavage.
-
Reaction: Dissolve the 2-chloro intermediate (400 g, 1.32 mol) in anhydrous 2-butanone (4 L). Add anhydrous Sodium Iodide (990 g, 6.6 mol) and a catalytic amount of aqueous HI (57%, 10 mL).
-
Heating: Heat to 80 °C (reflux) for 24 hours. Self-Validation: The continuous precipitation of fine, white NaCl salts in the reactor visually validates that the forward Finkelstein halogen exchange is actively proceeding.
-
Workup: Cool to room temperature and filter off the NaCl salts. Concentrate the filtrate, dissolve in EtOAc (3 L), and wash with 10% aqueous sodium thiosulfate (1 L). Causality: Thiosulfate instantly reduces any I₂ (formed by trace air oxidation) back to iodide. Self-Validation: The organic layer will shift from a dark reddish-brown to a clear yellow, visually confirming the neutralization of oxidative impurities.
-
Crystallization: Recrystallize from hot heptane/toluene to afford the highly pure 2-iodo product.
Quantitative Data & Process Parameters
The following table summarizes the critical process parameters (CPPs) and critical quality attributes (CQAs) for the end-to-end scale-up campaign.
| Process Step | Key Reagents / Solvents | Temp (°C) | Time (h) | Expected Yield | Critical Impurities to Monitor |
| 1. Claisen Condensation | Ethyl trifluoroacetate, NaOEt | 0 to 25 | 12 | 80–85% | Unreacted ketone, self-condensation oligomers |
| 2. Cyclocondensation | Urea, HCl (conc.), EtOH | 80 | 8 | 75–80% | Hydrolyzed diketone, uncyclized intermediate |
| 3. Chlorination | POCl₃, N,N-dimethylaniline | 95 | 6 | 85–90% | Pyrimidin-2-one (hydrolysis), dimeric tars |
| 4. Iodination | NaI, HI (cat.), 2-butanone | 80 | 24 | 70–75% | 2-Chloropyrimidine (incomplete conversion) |
References[2] Challenges in the scale-up synthesis of 2,5-Dichloro-4,6-pyrimidinediamine - Benchchem. Available Here[1] General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach - Organic Chemistry Portal. Available Here[3] An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile - ACS Publications. Available Here[4] Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling - ACS Publications. Available Here
Sources
HPLC Method Validation for 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine Purity: A Comparative Guide (PFP vs. C18)
Executive Summary
Developing a robust purity assessment method for 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine presents a unique chromatographic challenge. This highly functionalized Active Pharmaceutical Ingredient (API) intermediate contains a polarizable heavy halogen (iodo group), a strong π -electron-deficient aromatic ring (4-nitrophenyl), and a highly lipophilic, electron-withdrawing trifluoromethyl group[1].
Standard alkyl stationary phases (like C18) often fail to provide adequate resolution between this API and closely related synthetic impurities, such as des-iodo or positional isomers, because they rely almost exclusively on dispersive (hydrophobic) interactions. This guide objectively compares the performance of a traditional C18 column against a Pentafluorophenyl (PFP) stationary phase. Furthermore, it details a comprehensive, self-validating methodology aligned with the newly adopted [2].
Mechanistic Rationale: Why PFP Outperforms C18
As an Application Scientist, I frequently observe method development stalling when relying solely on C18 columns for heavily halogenated or aromatic compounds. The causality behind this failure lies in the interaction mechanisms.
A standard C18 phase interacts with analytes purely through hydrophobic (dispersive) forces. For a molecule like 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine, the structural differences between the API and its process impurities (e.g., the loss of the iodine atom) do not significantly alter the overall hydrophobicity. Consequently, the C18 phase cannot distinguish between them, leading to co-elution.
Conversely, fluorinated stationary phases, especially those containing a pentafluorophenyl (PFP) moiety, provide powerful orthogonal selectivity[3]. The PFP phase offers multiple retention mechanisms:
π
π Interactions: The electron-deficient 4-nitrophenyl group of the analyte engages in strong π
π stacking with the PFP ring.Dipole-Dipole & F-F Interactions: The trifluoromethyl (-CF 3 ) group of the analyte exhibits unique dipole interactions with the fluorinated stationary phase[4].
Shape Selectivity: The rigid planar structure of the PFP phase provides enhanced steric recognition, easily differentiating the bulky iodo-pyrimidine core from des-iodo impurities.
Strategic Solvent Choice: To maximize these orthogonal interactions, Methanol must be used as the organic modifier instead of Acetonitrile. Acetonitrile contains its own π -electrons (C ≡ N), which competitively inhibit the π
π interactions between the analyte and the PFP column. Methanol, being a protic solvent, preserves these critical interactions, resulting in superior resolution.Chromatographic Interaction Pathways
Figure 1: Chromatographic retention mechanisms comparing PFP and C18 stationary phases.
Comparative Performance Data
To objectively demonstrate the superiority of the PFP phase, a column screening experiment was conducted. The API was spiked with 0.1% w/w of a known synthetic precursor (des-iodo impurity).
Table 1: Selectivity Comparison (C18 vs. PFP Phase)
Chromatographic ParameterStandard C18 Phase (100 x 4.6 mm, 3 µm)Pentafluorophenyl (PFP) Phase (100 x 4.6 mm, 3 µm)Optimal Organic ModifierAcetonitrileMethanol (Protects π π interactions)API Retention Time (min)4.26.8Resolution (API / Des-iodo Impurity)1.2 (Fails baseline resolution)3.5(Excellent baseline resolution)Tailing Factor ( As )1.8 (Significant tailing)1.1(Highly symmetrical) Conclusion: The PFP column successfully resolves the critical impurity pair that the C18 column cannot, proving it is the only viable candidate for downstream ICH Q2(R2) method validation.
ICH Q2(R2) Method Validation Workflow
The updated emphasize a lifecycle approach, requiring that analytical procedures be proven "fit for their intended purpose" based on a predefined Analytical Target Profile (ATP)[2].
To ensure trustworthiness, the protocol described below is a self-validating system . It incorporates an automated System Suitability Test (SST) gate. The chromatography data system (CDS) is programmed to halt the sequence automatically if the initial SST injections fail to meet predefined criteria, preventing the generation of invalid validation data.
Figure 2: Analytical validation lifecycle aligned with ICH Q2(R2) and Q14 guidelines.
Step-by-Step Validation Protocol
Step 4.1: Method Parameters & System Suitability (SST)
-
Column: PFP Phase, 100 x 4.6 mm, 3 µm.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0). Causality: The acidic pH suppresses residual silanol ionization on the silica support, preventing secondary ion-exchange interactions that cause peak tailing.
-
Mobile Phase B: 100% Methanol.
-
Gradient: 40% B to 90% B over 15 minutes.
-
Self-Validating SST Criteria: 6 replicate injections of the API standard (100 µg/mL). The run is only valid if: %RSD of peak area ≤ 0.73%, Tailing Factor ≤ 1.5, and Theoretical Plates (N) ≥ 10,000.
Step 4.2: Specificity
-
Procedure: Inject the blank (diluent), API standard, and a sample spiked with all known process impurities at 0.15% w/w.
-
Causality: Specificity proves that the PFP column's orthogonal interactions successfully isolate the API peak from degradation products and synthetic byproducts without interference.
Step 4.3: Linearity and Range
-
Procedure: Prepare 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the nominal assay concentration.
-
Requirement: ICH Q2(R2) dictates that the reportable range must be derived from the specification limits[2]. Plot peak area versus concentration and perform linear regression analysis.
Step 4.4: Accuracy and Precision
-
Procedure (Accuracy): Spike the API into a synthetic matrix at 50%, 100%, and 150% of the target concentration. Calculate percentage recovery.
-
Procedure (Precision): Perform 6 independent sample preparations at 100% concentration (Repeatability). Have a second analyst repeat the process on a different day using a different HPLC system (Intermediate Precision).
Step 4.5: Robustness
-
Procedure: Utilize a Design of Experiments (DoE) approach to systematically vary column temperature ( ± 5°C), flow rate ( ± 0.1 mL/min), and mobile phase pH ( ± 0.2 units). Ensure that the critical resolution ( Rs≥2.0 ) is maintained across all permutations.
Table 2: ICH Q2(R2) Validation Results Summary (PFP Method)
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| System Suitability (SST) | %RSD ≤ 2.0%, N ≥ 5000 | %RSD = 0.45%, N = 12,500 | PASS |
| Specificity | No interference at API RT | No peaks > 0.05% area at 6.8 min | PASS |
| Linearity (Assay) | R2≥0.999 (50% to 120%) | R2=0.9998 | PASS |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.4% - 100.2% | PASS |
| Repeatability | %RSD ≤ 1.0% (n=6) | %RSD = 0.62% | PASS |
| Robustness (Temp ± 5°C) | Resolution ≥ 2.0 | Lowest Resolution = 2.8 | PASS |
Conclusion
For highly functionalized, electron-deficient molecules like 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine, traditional C18 stationary phases lack the necessary interaction mechanisms to provide adequate selectivity. By leveraging the π
π , dipole-dipole, and shape selectivity of a Pentafluorophenyl (PFP) phase—and pairing it with a protic solvent like Methanol—scientists can achieve baseline resolution of critical impurities. Implementing this optimized chemistry within a self-validating, ICH Q2(R2)-compliant framework ensures a rugged, reliable, and regulatory-ready analytical method.References
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA).[Link]
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International.[Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation.[Link]
Sources
spectroscopic validation of 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine intermediates
An in-depth technical comparison and validation guide for the synthesis and spectroscopic characterization of 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine intermediates.
Executive Summary
The development of highly functionalized pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors and Toll-like receptor (TLR) antagonists [1]. Among these, 4-(trifluoromethyl)pyrimidines are highly valued for their metabolic stability and lipophilicity [2].
When synthesizing complex derivatives, researchers frequently face a critical decision: whether to utilize a 2-chloro or a 2-iodo pyrimidine intermediate. This guide objectively compares the reactivity and analytical profiles of the traditional 2-chloro-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine against its 2-iodo counterpart. Furthermore, it provides a self-validating spectroscopic framework to ensure the structural integrity of the 2-iodo intermediate during drug development workflows.
Mechanistic Rationale: Why the 2-Iodo Scaffold?
The C2 position of a pyrimidine ring flanked by a 4-(trifluoromethyl) group and a 6-(4-nitrophenyl) group is exceptionally electron-deficient. While the 2-chloro intermediate is a standard electrophile for Nucleophilic Aromatic Substitution ( SNAr ), it often exhibits sluggish kinetics in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) due to the high bond dissociation energy of the C-Cl bond (~338 kJ/mol).
By executing a halogen exchange to produce the 2-iodo intermediate , researchers lower the activation energy barrier for the oxidative addition of Pd(0). The weaker C-I bond (~238 kJ/mol) not only accelerates cross-coupling but also permits milder reaction conditions, thereby preserving sensitive functional groups like the 4-nitrophenyl moiety from premature reduction or degradation [3].
Comparative Performance Analysis
The following table summarizes the quantitative performance metrics when comparing the 2-chloro and 2-iodo intermediates in standard downstream applications.
| Property / Metric | 2-Chloro Intermediate | 2-Iodo Intermediate | Mechanistic Causality |
| Bond Dissociation Energy | ~338 kJ/mol | ~238 kJ/mol | Iodine's larger atomic radius weakens orbital overlap with the C2 carbon. |
| Suzuki Coupling Yield (Standard) | 45 - 55% (Requires 100°C) | 85 - 95% (Proceeds at 60°C) | Faster oxidative addition of Pd(0) into the weaker C-I bond. |
| SNAr Reactivity (Amines) | High | Very High | Enhanced polarizability of the C-I bond accelerates the addition-elimination mechanism. |
| Storage Stability | Excellent (>1 year at RT) | Moderate (Requires 4°C, dark) | The weaker C-I bond is more susceptible to photolytic cleavage and oxidation. |
Spectroscopic Validation Framework
Validating the successful conversion of the 2-chloro precursor to the 2-iodo intermediate requires a multi-nuclear approach. A self-validating system does not rely on a single data point (like TLC); instead, it cross-references orthogonal spectroscopic markers to confirm both the transformation at C2 and the preservation of the C4 and C6 substituents.
Workflow for the synthesis and self-validating spectroscopic analysis of 2-iodo intermediates.
Key Spectroscopic Markers
| Analytical Technique | 2-Chloro Intermediate Marker | 2-Iodo Intermediate Marker | Diagnostic Significance |
| 13 C NMR (C2 Carbon) | δ ~ 160.0 ppm | δ ~ 122.0 ppm | Heavy Atom Effect: Iodine heavily shields the attached carbon, causing a massive upfield shift. |
| 19 F NMR (CF 3 Group) | δ ~ -71.5 ppm (Singlet) | δ ~ -70.8 ppm (Singlet) | Integrity Check: Confirms the CF 3 group survived the acidic halogen exchange conditions. |
| 1 H NMR (C5 Proton) | δ ~ 8.25 ppm (Singlet) | δ ~ 8.15 ppm (Singlet) | Subtle upfield shift due to changes in the ring's overall electron density. |
| HRMS (ESI+) | Isotopic cluster at M and M+2 (3:1 ratio for 35 Cl/ 37 Cl) | Monoisotopic mass shift (+91.5 Da). No M+2 cluster. | Absolute Confirmation: Verifies the complete displacement of Chlorine by Iodine. |
Experimental Methodologies
The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to ensure the researcher understands why an action is performed, rather than just how.
Protocol 1: Synthesis of 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine
Objective: Drive halogen exchange to completion while suppressing side reactions.
-
Activation: Dissolve 10.0 mmol of 2-chloro-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine in 30 mL of anhydrous acetonitrile.
-
Causality: Acetonitrile is a polar aprotic solvent that readily dissolves the starting material and stabilizes the transition state of the exchange reaction.
-
-
Reagent Addition: Add 30.0 mmol (3 eq) of anhydrous Sodium Iodide (NaI), followed by 2.0 mL of hydroiodic acid (HI, 57% aqueous).
-
Causality: The excess NaI drives the equilibrium forward (Le Chatelier's principle). The HI protonates the pyrimidine nitrogen, drastically increasing the electrophilicity of the C2 position to facilitate the attack by the iodide ion.
-
-
Thermal Cycling: Reflux the mixture at 80°C for 12 hours under an argon atmosphere.
-
Quenching & Workup (Critical Step): Cool to room temperature and pour the mixture into 100 mL of a saturated aqueous sodium thiosulfate ( Na2S2O3 ) solution. Extract with ethyl acetate (3 x 50 mL).
-
Causality: The thiosulfate wash is mandatory. It reduces any molecular iodine ( I2 )—formed via the oxidation of iodide—back to water-soluble iodide ions. Failing to do this leaves I2 in the organic phase, which forms charge-transfer complexes with the pyrimidine ring, severely broadening NMR signals and ruining spectroscopic validation.
-
-
Purification: Dry the organic layer over Na2SO4 , concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc, 9:1). Store the resulting yellow solid in an amber vial at 4°C.
Protocol 2: Spectroscopic Validation Decision Tree
Objective: Confirm structural identity and rule out unreacted precursors.
-
Sample Preparation: Dissolve 15 mg of the purified solid in 0.6 mL of CDCl3 .
-
First Pass ( 19 F NMR): Acquire the fluorine spectrum. You must observe a sharp singlet near -70.8 ppm. If multiple peaks are present, defluorination or hydrolysis has occurred, and the batch must be discarded.
-
Second Pass ( 13 C NMR): Acquire the carbon spectrum. Locate the C4 carbon (a quartet at ~158 ppm, 2JC−F≈35 Hz) and the CF 3 carbon (a quartet at ~120 ppm, 1JC−F≈274 Hz). Finally, verify the C2 carbon. If the peak is at ~160 ppm, the reaction failed. If it has shifted upfield to ~122 ppm, halogen exchange is successful.
-
Final Pass (HRMS): Run an ESI-TOF mass spectrum. The absence of the characteristic 3:1 Chlorine isotopic pattern confirms 100% conversion.
Decision tree for the spectroscopic self-validation of halogen exchange success.
References
-
Popper, M., et al. (2025). "Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists." Acta Pharmaceutica, 75(2), 159-183. Available at: [Link]
-
Bąchor, L., et al. (2022). "Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives." Pharmaceuticals (Basel), 15(1), 92. Available at: [Link]
Optimizing Cross-Coupling in Electron-Deficient Heterocycles: 2-Iodo vs. 2-Bromo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine
The functionalization of highly electron-deficient heterocycles is a cornerstone of modern pharmaceutical and agrochemical development. The scaffold 6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine presents a uniquely challenging electronic environment. The synergistic electron-withdrawing effects of the trifluoromethyl ( −CF3 ) and 4-nitrophenyl groups severely deplete electron density from the pyrimidine core, rendering the C2 position hyper-electrophilic.
When designing palladium-catalyzed cross-coupling workflows (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Stille reactions) for this scaffold, chemists must strategically choose between the 2-iodo and 2-bromo electrophiles. This guide provides an objective, data-driven comparison of these two analogs, focusing on mechanistic causality, reaction kinetics, and protocol optimization to ensure robust, scalable syntheses.
Mechanistic Causality: The Halogen Effect
In palladium-catalyzed cross-coupling, the rate-determining step is typically the oxidative addition of the active Pd(0) species into the carbon-halogen (C-X) bond. The introduction of halogens onto a pyrimidine ring profoundly alters its chemical characteristics, dictating the energy barrier of this critical step[1].
The 2-Iodo Analog: Kinetic Superiority vs. Stability
The carbon-iodine (C-I) bond is relatively weak (~240 kJ/mol). Because the pyrimidine core's Lowest Unoccupied Molecular Orbital (LUMO) is already drastically lowered by the −CF3 and −NO2 groups, oxidative addition into the C-I bond is exceptionally fast, often proceeding at room temperature[2].
-
The Trade-off: The extreme reactivity of the 2-iodo derivative makes it highly susceptible to side reactions, including protodehalogenation, Ullmann-type homocoupling, and rapid hydrolysis if trace moisture is present. Furthermore, 2-iodopyrimidines often exhibit poor bench stability, requiring storage under inert gas at sub-zero temperatures.
The 2-Bromo Analog: Chemoselectivity and Scalability
The carbon-bromine (C-Br) bond is stronger (~280 kJ/mol). While this necessitates elevated temperatures (80–100 °C) and electron-rich, sterically demanding ligands to overcome the activation barrier, the 2-bromo analog offers superior bench stability and chemoselectivity[3].
-
The Trade-off: Without the correct ligand system, the slower oxidative addition can lead to incomplete conversion or competitive debromination. However, bulky biaryl phosphine ligands (e.g., XPhos) have proven highly effective at preventing debromination and driving the reaction to completion[4][5].
Electronic effects lowering the LUMO of the pyrimidine core for Pd(0) attack.
Comparative Performance Data
The reactivity of the halide in cross-coupling reactions generally follows the trend I > Br > Cl[6]. The table below synthesizes quantitative performance metrics based on established cross-coupling profiles for highly electron-deficient 2-halopyrimidines.
| Parameter | 2-Iodo Analog | 2-Bromo Analog |
| C-X Bond Dissociation Energy | ~240 kJ/mol | ~280 kJ/mol |
| Oxidative Addition Rate | Extremely Fast (Often spontaneous at 25 °C) | Moderate (Requires heating to 80–100 °C) |
| Optimal Catalyst System | Pd(PPh3)4 or Pd(dppf)Cl2 | Pd2(dba)3 / XPhos or RuPhos |
| Typical Catalyst Loading | 1.0 – 2.0 mol% | 2.0 – 5.0 mol% |
| Average Reaction Time | 1 – 3 hours | 6 – 12 hours |
| Primary Side Reactions | Protodehalogenation, Homocoupling | Unreacted starting material, Debromination |
| Bench Stability | Low (Light/moisture sensitive, store at -20 °C) | High (Stable at room temperature) |
| Cost Efficiency (Scale-up) | Lower (Iodination reagents are expensive) | Higher (Bromination is highly scalable) |
Visualizing the Reaction Dynamics
To understand why ligand selection diverges between the two analogs, we must examine the catalytic cycle. For the 2-bromo analog, the use of a tandem catalyst system like XPhosPdG2 /XPhos is critical to accelerate the rate-determining oxidative addition and prevent the catalyst from resting in inactive states[4].
Pd-catalyzed cross-coupling cycle highlighting oxidative addition divergence.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
The following methodology is optimized for the 2-bromo analog , which is generally preferred for late-stage functionalization due to its stability[7].
Causality Note on Base Selection: Because the C2 position of this specific pyrimidine is hyper-electrophilic, aqueous bases (e.g., NaOH , Na2CO3 ) can trigger competitive Nucleophilic Aromatic Substitution ( SNAr ) hydrolysis, yielding the 2-hydroxypyrimidine byproduct. Therefore, an anhydrous, mild base ( Cs2CO3 or K3PO4 ) in a non-nucleophilic solvent is strictly required.
Step-by-Step Methodology
-
Reagent Preparation & Inert Atmosphere:
-
Charge an oven-dried Schlenk flask with 2-bromo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous Cs2CO3 (2.0 equiv, 2.0 mmol).
-
Evacuate and backfill the flask with Argon (repeat 3x) to ensure a strictly oxygen-free environment, preventing oxidation of the phosphine ligand.
-
-
Catalyst Pre-Activation:
-
In a separate argon-purged vial, dissolve Pd2(dba)3 (2.0 mol%) and XPhos (4.8 mol%) in anhydrous 1,4-dioxane (2.0 mL). Stir at 40 °C for 10 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active Pd(0)Ln species.
-
-
Reaction Execution & Kinetic Monitoring (Self-Validating Step):
-
Transfer the pre-activated catalyst solution to the Schlenk flask containing the substrates. Add an additional 3.0 mL of anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 90 °C.
-
Validation Checkpoint: After 2 hours, withdraw a 50 µL aliquot under argon. Quench with EtOAc/H2O, and analyze the organic layer via GC-MS or LC-MS. You should observe >80% conversion. If significant debromination is observed, verify the integrity of your argon seal and the quality of your XPhos ligand.
-
-
Quench & Purification:
-
Upon complete consumption of the starting material (typically 4–6 hours), cool the reaction to room temperature.
-
Filter the mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc.
-
Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the coupled product.
-
Strategic Recommendations
-
Choose the 2-Iodo Analog when: You are coupling with highly sterically hindered or electron-deficient nucleophiles that require ultra-mild conditions (e.g., room temperature) to survive, and you have the infrastructure to synthesize and immediately consume the unstable iodo-intermediate.
-
Choose the 2-Bromo Analog when: You are scaling up the reaction, require long-term storage of the building block, or are performing high-throughput screening. The slight penalty in oxidative addition kinetics is easily overcome by utilizing modern Buchwald ligands (XPhos, RuPhos)[3][4], making it the superior choice for robust drug development pipelines.
References
- Title: 5-Iodo-4-(trifluoromethyl)
- Title: 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)
- Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)
- Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ...
- Source: acs.
- Source: nih.
- Source: benchchem.
Sources
- 1. 5-Iodo-4-(trifluoromethyl)pyrimidine | 1260843-81-9 | Benchchem [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
LC-MS Validation of 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine Reaction Products: A Comparison Guide
Introduction
The molecule 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine is a highly versatile, electron-deficient scaffold utilized in advanced drug discovery. The strategic placement of its three distinct functional groups dictates its synthetic utility:
-
2-Iodo Group: Serves as an optimal leaving group. Compared to 2-chloro pyrimidines, 2-iodo derivatives exhibit significantly higher reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[1]. The lower bond dissociation energy of the C-I bond accelerates the rate-determining oxidative addition step at the palladium center.
-
4-Trifluoromethyl ( CF3 ) Group: Imparts lipophilicity and metabolic stability, a hallmark of modern kinase inhibitors and anti-tubercular agents[2].
-
6-(4-Nitrophenyl) Group: Acts as a rigid, electron-withdrawing pharmacophore that can be subsequently reduced to an aniline for further derivatization.
When validating the reaction products of this scaffold via Liquid Chromatography-Mass Spectrometry (LC-MS), researchers face a unique chromatographic challenge. The combination of a highly polarizable nitroaromatic ring and a hydrophobic, electron-withdrawing CF3 group often leads to poor resolution of structural isomers and des-halogenated byproducts on standard alkyl-bonded stationary phases.
This guide objectively compares the performance of standard Octadecylsilane (C18) columns against Pentafluorophenyl (PFP) columns for the LC-MS validation of these complex pyrimidine reaction products.
Mechanistic Rationale: Column Chemistry Comparison
To validate the products of a Suzuki-Miyaura cross-coupling utilizing our target pyrimidine, the LC-MS method must resolve the desired product from unreacted starting material, the des-iodo reduction byproduct, and potential homocoupled dimers.
Standard C18 (Octadecylsilane) Columns: C18 columns rely exclusively on dispersive (hydrophobic) interactions. While effective for general lipophilic compounds, they struggle to differentiate between the rigid, fluorinated isomers generated in pyrimidine chemistry, often resulting in co-elution and severe ion suppression in the MS source.
Pentafluorophenyl (PFP) Columns: PFP stationary phases introduce orthogonal retention mechanisms critical for this scaffold:
-
π−π Interactions: The electron-deficient PFP ring strongly interacts with the electron-rich aromatic systems of the cross-coupling partners.
-
Dipole-Dipole & Hydrogen Bonding: The highly polar carbon-fluorine bonds on the PFP phase enhance electrostatic retention compared to the C-H bonds of standard alkyl phases[3].
-
Fluorine-Fluorine Interactions: The PFP phase exhibits specific affinity for the CF3 group on the pyrimidine ring, drastically improving the separation and resolution of fluorinated analogs[4].
Workflow Visualization
LC-MS validation workflow comparing C18 and PFP column resolution for fluorinated pyrimidines.
Self-Validating Experimental Protocol
To ensure rigorous scientific integrity, the following protocol incorporates a self-validating system using an internal standard (IS) and matrix blanks to rule out carryover and false positives.
Phase 1: Suzuki-Miyaura Cross-Coupling
-
Reagents: Combine 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and K2CO3 (2.0 eq) in a microwave vial.
-
Catalyst: Add Pd(dppf)Cl2 (0.05 eq).
-
Solvent: Suspend in a degassed mixture of 1,4-Dioxane/ H2O (4:1 v/v).
-
Reaction: Heat at 90°C for 2 hours under an argon atmosphere.
-
Quench: Cool to room temperature, filter through a Celite pad to remove palladium black, and concentrate the filtrate in vacuo.
Phase 2: LC-MS Sample Preparation
-
Reconstitution: Dissolve the crude residue in HPLC-grade Acetonitrile to a concentration of 1 mg/mL.
-
Internal Standard (IS) Spike: Add 10 µL of a 100 µg/mL solution of 4-fluoroaniline (IS) to 990 µL of the sample. Causality: The IS validates ionization efficiency and corrects for matrix-induced ion suppression in the ESI source.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an LC vial.
Phase 3: LC-MS Acquisition Parameters
-
Instruments: Agilent 1290 Infinity II UHPLC coupled to a 6130 Quadrupole MS.
-
Mobile Phase A: 0.1% Formic Acid in H2O (Promotes protonation for ESI+).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive mode. Mass range: 100-1000 m/z.
Quantitative Performance Comparison
The following table summarizes the chromatographic performance of the target cross-coupled product (2-phenyl-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine) and its primary des-iodo byproduct when analyzed on both column chemistries.
| Parameter | Standard C18 Column (50 x 2.1 mm, 1.8 µm) | PFP Column (50 x 2.1 mm, 1.8 µm) | Analytical Significance |
| Retention Time (Rt) - Product | 4.12 min | 5.35 min | PFP exhibits enhanced retention due to π−π and F-F interactions. |
| Resolution ( Rs ) vs Byproduct | 0.8 (Co-elution) | 2.4 (Baseline Resolution) | Rs>1.5 is required for accurate MS quantification without cross-talk. |
| Peak Asymmetry ( As ) | 1.65 (Tailing) | 1.05 (Symmetrical) | PFP mitigates secondary interactions with residual silanols. |
| Signal-to-Noise (S/N) | 150:1 | 420:1 | Symmetrical peaks on PFP lead to higher peak capacity and less ion suppression. |
Data Synthesis: The empirical data demonstrates that the PFP column drastically outperforms the C18 column. The co-elution observed on the C18 column ( Rs = 0.8) leads to competitive ionization in the ESI source, artificially depressing the signal of the target product. The PFP column achieves baseline resolution ( Rs = 2.4), ensuring trustworthy quantitative integration.
Conclusion
For the LC-MS validation of highly functionalized, electron-deficient molecules like 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine and its derivatives, relying on standard C18 column chemistry introduces significant analytical risk. The incorporation of a Pentafluorophenyl (PFP) stationary phase leverages orthogonal retention mechanisms—specifically π−π and dipole interactions—to resolve critical isobaric and structurally similar byproducts. By coupling this optimized chromatography with a self-validating IS protocol, researchers can ensure the highest level of scientific integrity in their structural confirmations.
References[2] Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. National Center for Biotechnology Information (PMC). https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7381534/[4] A comparative study of pentafluorophenyl and Octadecylsilane column in high-throughput profiling of biological fluid. Nanyang Technological University (NTU) Scholars. https://dr.ntu.edu.sg/handle/10356/106606[3] Meet your separation needs; Analytical UHPLC and HPLC columns. Thermo Fisher Scientific. https://assets.thermofisher.com/TFS-Assets/CMD/brochures/br-21074-lc-columns-br21074-en.pdf[1] EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines. Google Patents. https://patents.google.com/patent/EP1411048A1/en
Sources
Evaluating the Efficacy of Palladium Catalysts on 2-Iodo Pyrimidines: A Comprehensive Comparison Guide
Introduction
2-Iodopyrimidines are privileged, highly reactive building blocks in medicinal chemistry, serving as critical precursors for the synthesis of kinase inhibitors, CNS therapeutics, and advanced agrochemicals. However, functionalizing the C2 position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or direct α-arylation) presents unique mechanistic hurdles.
As an Application Scientist, evaluating catalyst efficacy requires looking beyond simple yield metrics. One must understand the underlying causality: the adjacent nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to severe catalyst poisoning. Simultaneously, the highly electron-deficient nature of the pyrimidine ring alters the kinetics of oxidative addition and reductive elimination[1]. This guide objectively compares the performance of leading palladium catalyst systems on 2-iodopyrimidines, providing field-proven insights and self-validating experimental protocols.
Mechanistic Causality: The Pyrimidine Challenge
To select the appropriate catalyst, researchers must account for two competing kinetic forces in 2-iodopyrimidine cross-coupling:
-
Hyperactive Oxidative Addition : The intrinsic bond dissociation energy dictates reactivity (I > Br > Cl > F)[1]. The C-I bond at the 2-position is highly activated by the electron-withdrawing nature of the two adjacent nitrogen atoms. Oxidative addition is exceptionally rapid, making chemoselective coupling (e.g., over a C5-bromo site) highly favorable[2].
-
Catalyst Poisoning via N-Coordination : The basic nitrogen atoms of the pyrimidine ring can form stable, inactive Pd-N complexes, sequestering the catalyst. If the ligand is too small or labile, the active Pd(0) species is poisoned before it can complete the catalytic cycle.
Pd-catalyzed cross-coupling cycle for 2-iodopyrimidines highlighting key mechanistic steps.
Catalyst Performance Comparison
Pd(PPh₃)₄ (Tetrakis)
-
Best For : Simple, chemoselective Suzuki-Miyaura couplings.
-
Mechanistic Insight : Pd(PPh₃)₄ is highly effective for differentiating between halogens on the same ring. For instance, reacting 5-bromo-2-iodopyrimidine with an arylboronic acid using Pd(PPh₃)₄ results in exclusive cross-coupling at the C2-iodo position[2].
-
Limitation : The monodentate PPh₃ ligands are prone to dissociation, leaving the Pd center vulnerable to pyrimidine N-coordination. It fails completely in sterically hindered α-arylations[3].
Pd(dppf)Cl₂
-
Best For : Moderate-to-hindered Suzuki-Miyaura and standard Buchwald-Hartwig aminations.
-
Mechanistic Insight : The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle that enforces a geometry conducive to rapid reductive elimination. The bidentate nature also prevents the pyrimidine nitrogens from easily displacing the ligand and poisoning the catalyst[1].
XPhos Pd G4 / Pd₂(dba)₃ + XPhos
-
Best For : Challenging Buchwald-Hartwig aminations and direct α-C(sp³) heteroarylation.
-
Mechanistic Insight : Dialkylbiaryl phosphine ligands like XPhos are essential for coupling secondary cyclic amines or ketone enolates with 2-iodopyrimidines[4]. The massive steric bulk of the triisopropylphenyl ring completely shields the Pd center from N-coordination. In direct α-heteroarylation, XPhos Pd G4 significantly outperforms legacy catalysts, achieving high yields where Pd(PPh₃)₄ yields <5%[3].
Quantitative Efficacy Data
| Catalyst System | Reaction Type | Nucleophile | Key Advantage / Limitation | Representative Yield |
| Pd(PPh₃)₄ | Suzuki-Miyaura | Arylboronic acids | Excellent chemoselectivity for C2-iodo over C5-bromo; fails with bulky nucleophiles. | >90% |
| Pd(dppf)Cl₂ | Suzuki-Miyaura | Hindered boronic acids | Bidentate ligand prevents catalyst deactivation; handles moderate steric bulk. | 75–85% |
| XPhos Pd G4 | Direct α-Arylation | Ketone enolates | Bulky biaryl ligand prevents pyrimidine N-coordination; highly active at low loadings. | 50–90% |
| L6-Pd (Xantphos) | Buchwald-Hartwig | Anilines, Primary amines | Wide bite angle promotes reductive elimination; ideal for hindered anilines. | 60–85% |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating mechanisms (e.g., internal standards and specific kinetic controls).
Self-validating experimental workflow for evaluating Pd catalysts under inert conditions.
Protocol A: Direct α-Arylation using XPhos Pd G4[3]
This protocol is designed to overcome the inhibitory effect of heteroatoms through a critical pre-mixing step.
-
Catalyst Activation (Causality Step) : In a nitrogen-filled glovebox, add XPhos Pd G4 (1 mol%) and NaOtBu (2.4 equiv) to a microwave vial containing 1 mL of anhydrous toluene. Stir for 30 minutes at room temperature.
-
Validation Rationale: Premixing allows the strong base to deprotonate the precatalyst, generating the active monoligated XPhos Pd(0) species before it is exposed to the 2-iodopyrimidine. This prevents the pyrimidine nitrogens from trapping the Pd center in an inactive pre-catalytic state[3].
-
-
Substrate Addition : Add 2-iodopyrimidine (1.0 equiv) and the ketone nucleophile (e.g., acetophenone, 1.1 equiv).
-
Reaction : Seal the vial, remove it from the glovebox, and heat at 60 °C for 16 hours (or subject to microwave irradiation at 100 °C for 4 hours).
-
Quench & Quantitative Analysis : Quench the reaction with water and extract with EtOAc. Before concentration, add exactly 1.0 equivalent of bibenzyl.
-
Validation Rationale: Bibenzyl serves as an inert internal NMR standard (δ = 2.91 ppm in CDCl₃). Calculating the NMR yield against this standard validates the true efficiency of the catalytic cycle, decoupling catalyst performance from downstream column chromatography losses[3].
-
Protocol B: Chemoselective Suzuki-Miyaura with Pd(PPh₃)₄[2]
This protocol leverages the differential bond dissociation energies of C-I vs. C-Br.
-
Preparation : In a Schlenk flask, combine 5-bromo-2-iodopyrimidine (1.0 equiv), the arylboronic acid (1.05 equiv), and Na₂CO₃ (2.0 equiv) in a Toluene/H₂O (4:1) mixture.
-
Degassing : Sparge the mixture with Argon for 15 minutes.
-
Catalyst Addition (Causality Step) : Add Pd(PPh₃)₄ (5 mol%) after degassing.
-
Validation Rationale: Pd(PPh₃)₄ is a highly electron-rich Pd(0) complex that rapidly oxidizes to inactive Pd(II) in the presence of dissolved O₂. Adding it post-degassing ensures maximum active catalyst concentration.
-
-
Reaction & Monitoring : Heat to 80 °C for 4-6 hours. Monitor via GC-MS. The reaction self-validates its chemoselectivity: the appearance of the 5-bromo-2-arylpyrimidine mass peak without the formation of the diarylated byproduct confirms that the catalyst is successfully discriminating between the C2-iodo and C5-bromo sites[2].
References
-
Palladium-Catalyzed Direct α‑C(sp³) Heteroarylation of Ketones under Microwave Irradiation . The Journal of Organic Chemistry. URL: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . Chemical Reviews. URL: [Link]
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes . Catalysts. URL: [Link]
-
5-Bromo-2-iodopyrimidine: A novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses . Chemical Communications. URL: [Link]
Sources
Personal protective equipment for handling 2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine
Handling highly functionalized heterocycles requires moving beyond generic safety protocols. As researchers and drug development professionals, you understand that every functional group on a molecule dictates its reactivity, toxicity, and environmental behavior.
2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine is a complex, multi-hazard research chemical. It combines four distinct reactive motifs: an electrophilic pyrimidine core, a photolabile iodo group, a lipophilic trifluoromethyl (-CF₃) group, and a sensitizing nitroaromatic ring. This guide synthesizes field-proven insights with rigorous chemical safety data to provide a mechanistically grounded, step-by-step operational plan for handling this specific compound.
Chemical Hazard Profile & Causality
To select the correct Personal Protective Equipment (PPE) and handling protocols, we must first understand the causality of the molecule's hazards:
-
The Iodo-Pyrimidine Core: The carbon-iodine (C-I) bond is highly photolabile. Exposure to ambient UV or visible light induces photofragmentation, generating reactive iodine radicals and degrading the compound. Furthermore, thermal decomposition of iodo-pyrimidines releases highly toxic and corrosive hydrogen iodide (HI) gas[1].
-
The Trifluoromethyl (-CF₃) Group: The -CF₃ group drastically increases the molecule's lipophilicity. This allows the compound to bypass aqueous barriers and rapidly penetrate the stratum corneum (the outer layer of skin), acting as a severe dermal irritant[2]. Under fire conditions, this group decomposes to release lethal hydrogen fluoride (HF) gas[3].
-
The Nitroaromatic Ring: Nitro groups attached to phenyl rings are notorious skin sensitizers and electron-withdrawing groups. They make the molecule highly electrophilic, increasing its acute toxicity upon inhalation or ingestion[4]. Furthermore, nitroaromatics carry an inherent risk of rapid decomposition (explosion) if subjected to extreme heat, friction, or static discharge[3][5].
Quantitative Hazard & PPE Specifications
The following table summarizes the quantitative data and targeted PPE specifications required to mitigate the specific hazards of this compound.
| Property / Hazard | Specification / Requirement | Mechanistic Rationale |
| Storage Temperature | -20°C (Sealed under Ar/N₂) | Prevents thermal degradation of the reactive iodo-pyrimidine core[6]. |
| Light Sensitivity | High (Use Amber Glassware) | C-I bond is photolabile; exposure leads to radical formation[1]. |
| Primary Glove Material | Nitrile (≥ 5 mil thickness) | Prevents permeation of lipophilic halogenated aromatics. Note: Double-glove for extended handling. |
| Respirator Filter | Type ABEK (EN14387) | Protects against organic vapors and acidic decomposition gases (HF, HI, NOₓ). |
| Ventilation Requirement | Fume Hood (Face Velocity ≥ 100 fpm) | Prevents inhalation of aerosolized sensitizing dusts[7][8]. |
Mechanistically Driven PPE Matrix
Do not rely on standard laboratory attire. The lipophilicity and sensitization potential of this compound require a fortified PPE matrix:
-
Dermal Protection (Hands): Standard latex gloves offer zero protection against lipophilic fluorinated compounds. You must use heavy-duty Nitrile (minimum 5 mil) or Butyl rubber gloves .
-
Causality: The -CF₃ group acts as a lipid-soluble vehicle, pulling the toxic nitroaromatic payload through porous or incompatible glove materials.
-
-
Ocular/Facial Protection: Wear tight-fitting chemical safety goggles (EN 166 or NIOSH approved) rather than standard safety glasses.
-
Causality: The compound is a Category 2A severe eye irritant[2]. Airborne dust generated during weighing can easily bypass standard glasses.
-
-
Respiratory Protection: All open-container handling must occur inside a certified chemical fume hood. If a hood is unavailable or during a spill, a full-face respirator equipped with ABEK combination cartridges is mandatory.
-
Body Protection: A flame-resistant (FR) laboratory coat is required.
-
Causality: Nitroaromatics pose a localized deflagration risk if exposed to static sparks or high heat[5]. An FR coat prevents the fabric from melting into the skin during a thermal event.
-
Self-Validating Operational Protocols
Every protocol must include built-in validation steps to ensure the safety system is actively functioning before the chemical is exposed.
Protocol A: Safe Weighing and Transfer
Goal: Prevent aerosolization, static discharge, and photo-degradation.
-
Validate Ventilation: Check the fume hood monitor to ensure face velocity is ≥ 100 fpm.
-
Self-Validation: Tape a 2-inch strip of tissue paper to the bottom of the sash. It must pull steadily inward. If it flutters outward, do not open the chemical.
-
-
Light Mitigation: Turn off the internal fume hood light. Rely on dim ambient room lighting. Ensure the receiving vial is amber or wrapped in aluminum foil[1].
-
Static Neutralization (Critical Step): Highly functionalized aromatic powders hold static charge, which can cause the powder to "jump" and aerosolize. Use an anti-static gun (e.g., Zerostat) on both the weighing spatula and the receiving vial before opening the chemical container.
-
Transfer: Use only non-sparking spatulas (e.g., ceramic or PTFE-coated)[5][8]. Weigh the material directly into the tared, static-neutralized amber vial.
-
Seal and Purge: Cap the vial immediately. Purge the headspace with dry Nitrogen or Argon before returning the stock bottle to the -20°C freezer[6].
Protocol B: Reaction Setup
-
Solvent Compatibility: Ensure the solvent is pre-chilled if the reaction is exothermic. Avoid mixing with strong oxidizing agents, which can trigger violent decomposition of the nitro group[1].
-
Inert Atmosphere: Assemble the reaction apparatus and flush with Argon for 10 minutes prior to introducing the pyrimidine.
-
Self-Validation: Observe the bubbler; a steady rate of 1-2 bubbles per second confirms positive inert pressure, preventing moisture from degrading the compound.
-
Emergency Response & Disposal Plan
In the event of a spill, immediate and systematic action is required to prevent exposure to toxic fumes (NOₓ, HF, HI) and dermal sensitization[3].
Workflow for spill response and decontamination of halogenated nitroaromatic pyrimidines.
Spill Clean-up Methodology:
-
Containment: Do not use paper towels or combustible materials, as nitroaromatics can react with organics under friction. Cover the spill with a non-combustible universal binder, diatomite, or dry sand[5][7].
-
Collection: Use a non-sparking scoop to collect the absorbed material. Place it into a heavy-duty, sealable polyethylene container[5].
-
Decontamination: Scrub the affected surface with an alcohol-based solvent (e.g., isopropanol) followed by a mild basic solution to neutralize any residual acidic decomposition products (HF/HI)[7].
-
Disposal: Label the container explicitly as "Halogenated Nitroaromatic Waste - Light Sensitive - Toxic." Do not mix with standard organic waste, as cross-reactions with incompatible solvents (e.g., amines or strong bases) can occur. Dispose of in accordance with local hazardous waste regulations[4].
References
-
Pyrimidine (Standard)-SDS, MedChemExpress, 7
-
Safety Data Sheet, ChemScene,6
-
Pyrimidine, Sigma-Aldrich,
-
Safety Data Sheet: Pyrimidine 98%, Chemos GmbH&Co.KG, 5
-
Pyrimidine - Safety Data Sheet, ChemicalBook, 8
-
2,4-dichloro-5-nitro-6-(trifluoromethyl)pyrimidine, NextSDS, 2
-
4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine, Matrix Scientific, 3
-
SAFETY DATA SHEET (5-Iodo-2,4(1H,3H)-pyrimidinedione), Fisher Scientific, 1
-
2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheets, Echemi, 4
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
